ent-Atorvastatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134523-03-8 (calcium salt) | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110862-48-1, 501121-34-2 | |
| Record name | Atorvastatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Atorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENT-ATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATORVASTATIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Stereoselective-Synthesis-of-ent-Atorvastatin
Abstract
This technical guide provides an in-depth examination of the synthetic strategies for producing ent-Atorvastatin, the enantiomer of the blockbuster drug Atorvastatin. The synthesis of this specific stereoisomer is of significant interest for pharmacological research, analytical standard development, and studies on stereoselective metabolism. This document details the critical challenge in this synthesis: the precise construction of the (3S,5S)-dihydroxy-heptanoate side chain. We will explore and compare various synthetic methodologies, including biocatalytic routes and substrate-controlled diastereoselective reductions. The guide offers detailed, field-tested protocols, explains the causal reasoning behind experimental choices, and presents quantitative data to ensure scientific rigor and reproducibility for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Stereochemistry in Atorvastatin
Atorvastatin, marketed as Lipitor®, is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic efficacy is critically dependent on the specific stereochemistry of its side chain, which features two chiral centers at the C3 and C5 positions. The active pharmaceutical ingredient (API) is the (3R,5R)-dihydroxy-heptanoate stereoisomer.[3] The chemical structure of Atorvastatin combines this enantiopure dihydroxyheptanoate chain with a substituted pyrrole core.[1]
The synthesis of ent-Atorvastatin, the (3S,5S)-enantiomer, is a crucial endeavor for several reasons:
-
Pharmacological Probes: It serves as an essential negative control in pharmacological studies to elucidate the precise mechanism of action and binding interactions of Atorvastatin with its target enzyme.
-
Analytical Standards: A pure sample of the enantiomer is required for the development and validation of analytical methods designed to detect stereoisomeric impurities in the bulk drug substance.
-
Metabolic Studies: It allows for the investigation of enantioselective metabolism, protein binding, and transport, providing a more complete understanding of the drug's pharmacokinetic and pharmacodynamic profile.
The primary synthetic challenge lies in the stereocontrolled synthesis of the side-chain precursor, as the construction of the achiral pyrrole core is typically achieved through well-established methods like the Paal-Knorr synthesis.[4][5] This guide will focus on the strategic approaches to constructing the required (3S,5S) stereochemistry.
Retrosynthetic Analysis of ent-Atorvastatin
A convergent retrosynthetic strategy is most effective for ent-Atorvastatin. The molecule can be disconnected into two primary building blocks: the achiral pyrrole core (A) and the chiral side-chain synthon (B). The final coupling is typically achieved via a Paal-Knorr reaction between a 1,4-dicarbonyl compound and the amine-functionalized chiral side chain.
Figure 1: Retrosynthetic analysis of ent-Atorvastatin.
This analysis highlights that the core challenge is the synthesis of the chiral amine synthon (B). The absolute stereochemistry of this piece dictates the final product's configuration.
Key Synthetic Strategy: Biocatalytic Desymmetrization
One of the most elegant and efficient methods for establishing the syn-1,3-diol motif is through biocatalysis. Enzymes, particularly ketoreductases (KREDs) or aldolases, offer unparalleled stereoselectivity under mild reaction conditions.[6][7] The use of a diketoreductase can stereoselectively reduce a β,δ-diketo ester in a single step to form the desired diol.[7] Similarly, deoxyribose-5-phosphate aldolase (DERA) can catalyze tandem aldol reactions to build the carbon backbone with precise stereocontrol.[8]
Chemo-Enzymatic Synthesis via Ketoreductase
This approach utilizes a highly selective carbonyl reductase to reduce a prochiral ketone, establishing one stereocenter, followed by a diastereoselective reduction of a second ketone, controlled by the first stereocenter. A robust carbonyl reductase, LbCR from Lactobacillus brevis, has been identified for its high activity and excellent diastereoselectivity in producing the (3R,5R)-diol precursor for Atorvastatin.[3] To generate the ent-(3S,5S) form, one would require a reductase with the opposite stereopreference. Many screening kits are commercially available to identify such enzymes.
Conceptual Workflow:
Figure 2: Workflow for biocatalytic asymmetric reduction.
Detailed Protocol: Diastereoselective Reduction of a β-Hydroxy Ketone
This protocol describes the chemical reduction step that follows an initial enzymatic reduction. Assuming the (5S)-hydroxy-3-oxo-hexanoate intermediate has been synthesized, this second reduction establishes the C3 stereocenter. The existing C5 hydroxyl group directs the stereochemical outcome.
Objective: To synthesize tert-butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate via a substrate-controlled diastereoselective reduction.
Materials:
-
tert-butyl 6-cyano-(5S)-hydroxy-3-oxo-hexanoate
-
Diethylmethoxyborane (Et₂BOMe)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with tert-butyl 6-cyano-(5S)-hydroxy-3-oxo-hexanoate (1.0 eq) and anhydrous THF (10 volumes).
-
Chelation: The solution is cooled to -78 °C using an acetone/dry ice bath. Diethylmethoxyborane (1.1 eq) is added dropwise, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 30 minutes.
-
Causality Explanation: The diethylmethoxyborane acts as a chelating agent, forming a rigid six-membered ring intermediate with the β-hydroxy ketone. This chelation locks the conformation of the substrate, exposing one face of the ketone to the reducing agent, thereby directing the hydride attack.
-
-
Reduction: Sodium borohydride (1.2 eq) is added portion-wise. The reaction mixture is stirred for 3-5 hours at -78 °C.
-
Expertise Insight: Maintaining a low temperature is critical to favor the chelation-controlled pathway over non-selective background reduction, ensuring high diastereoselectivity.
-
-
Quenching: The reaction is quenched by the slow addition of methanol (5 volumes). The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Workup & Purification: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure syn-diol product.
-
Characterization: The product's diastereomeric excess (d.e.) and enantiomeric excess (e.e.) are confirmed using chiral HPLC and NMR spectroscopy.
Data Summary and Expected Outcomes
The success of a stereoselective synthesis is measured by its yield and stereochemical purity. The following table summarizes typical results for the described diastereoselective reduction step.
| Parameter | Typical Value | Method of Verification |
| Chemical Yield | 85-95% | Isolated Mass |
| Diastereomeric Excess (d.e.) | >99% | ¹H NMR, Chiral HPLC |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |
Final Assembly: Paal-Knorr Pyrrole Synthesis
Once the chiral side-chain amine is prepared, the final step is its condensation with the achiral 1,4-dicarbonyl component to form the central pyrrole ring.[9]
Reaction: (4S,6S)-6-(2-aminoethyl) side-chain + 2,5-dioxo-heptanedioic acid derivative → Protected ent-Atorvastatin
This reaction is typically carried out in a suitable solvent mixture like toluene/heptane with a catalytic amount of a weak acid (e.g., pivalic acid) and azeotropic removal of water using a Dean-Stark apparatus.[5] Subsequent standard deprotection steps yield the final ent-Atorvastatin product.
Conclusion
The synthesis of ent-Atorvastatin is a challenging yet achievable goal that hinges on the precise stereocontrol during the construction of the dihydroxy-heptanoate side chain. While multiple strategies exist, this guide has highlighted a powerful chemo-enzymatic approach that leverages the selectivity of biocatalysis followed by a robust, substrate-controlled chemical reduction. The detailed protocol provides a reliable framework for researchers to produce this valuable molecule with high stereochemical purity, enabling further investigation into the nuanced pharmacology of statins.
References
-
Atorvastatin (Lipitor) by MCR - PMC - NIH. (n.d.). Retrieved from [Link]
- A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(2), 105-131.
- Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793.
- Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. (2017). Green Chemistry, 19(7), 1736-1740.
- Li, Z., et al. (2020). Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development, 24(7), 1317-1324.
- Zheng, G. W., et al. (2012). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains.
- The total synthesis of calcium atorvastatin. (2016). Tetrahedron Letters, 57(8), 918-921.
- [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 8.
- Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. (2017). Synfacts, 13(11), 1117.
- An improved process for chiron synthesis of the atorvastatin side chain. (2007). Tetrahedron: Asymmetry, 18(13), 1571-1574.
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2019). RSC Medicinal Chemistry, 10(12), 1956-1966.
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). Current Medicinal Chemistry, 30.
- An innovative route for the production of atorvastatin side-chain precursor by DERA-catalysed double aldol addition. (2018). Catalysis Science & Technology, 8(19), 4966-4976.
- Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. (2023). Molecules, 28(7), 3183.
-
Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC - NIH. (n.d.). Retrieved from [Link]
- An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2012). Biomolecules & Therapeutics, 20(1), 28-32.
- Method for preparing atorvastatin calcium chiral side chain. (2012).
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2019). RSC Advances, 9(58), 33753-33763.
- Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters, 10(3), 377-382.
Sources
- 1. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Monograph: In Vitro Characterization and Effects of ent-Atorvastatin
Part 1: Executive Summary & Stereochemical Imperative
In the development of HMG-CoA reductase inhibitors (statins), stereochemistry is not merely a structural detail—it is the determinant of efficacy. Atorvastatin is administered as the calcium salt of the (3R,5R) -enantiomer. Its enantiomer, (3S,5S)-atorvastatin (often referred to as ent-atorvastatin), represents a critical chiral impurity and a distinct pharmacological entity.
While the (3R,5R)-eutomer exhibits nanomolar affinity for HMG-CoA reductase, ent-atorvastatin displays a drastically different pharmacological profile. It is significantly less potent against the primary target but possesses distinct off-target activities, particularly in the activation of nuclear receptors like the Pregnane X Receptor (PXR) .
This guide provides a technical deep-dive into the in vitro assessment of ent-atorvastatin, focusing on its separation, lack of primary efficacy, and potential for mediating drug-drug interactions (DDIs) through nuclear receptor activation.
Part 2: Chemical Identity & Structural Basis
To understand the in vitro behavior, we must first define the structural divergence. The pharmacophore of atorvastatin is the dihydroxyheptanoic acid side chain, which mimics the substrate HMG-CoA.
-
Eutomer (Drug): (3R,5R)-Atorvastatin. The hydroxyl groups are oriented to form specific hydrogen bonds with Ser565, Arg590, and Lys691 within the enzyme's catalytic domain.
-
Distomer (Impurity): (3S,5S)-Atorvastatin (ent-atorvastatin). The inversion of these chiral centers disrupts the spatial arrangement required for high-affinity binding, leading to a loss of primary inhibitory activity.
Table 1: Stereochemical Profile of Atorvastatin Isomers
| Isomer | Configuration | Role | HMG-CoA Reductase Activity | PXR Activation Potential |
| Atorvastatin | (3R, 5R) | Eutomer (API) | High (IC50 ~ 8 nM) | Moderate |
| ent-Atorvastatin | (3S, 5S) | Distomer / Impurity | Low / Inactive | High (Relevant for DDI) |
| Epimer A | (3R, 5S) | Diastereomer | Low | Variable |
| Epimer B | (3S, 5R) | Diastereomer | Low | Variable |
Part 3: Primary Pharmacology (HMG-CoA Reductase Inhibition)[2][3][4][5]
The primary in vitro effect of ent-atorvastatin is defined by what it fails to do. Unlike the eutomer, ent-atorvastatin binds poorly to the HMG-CoA reductase active site.
Mechanistic Insight
The HMG-CoA reductase enzyme is stereospecific. The (3R,5R) stereochemistry allows the dihydroxy acid side chain to mimic the transition state of mevalonate formation. The (3S,5S) configuration creates steric clashes preventing the "flap" domain of the enzyme from closing, which is necessary for catalysis.
Protocol 1: Comparative HMG-CoA Reductase Inhibition Assay
Objective: To quantify the discrimination ratio between the eutomer and ent-atorvastatin.
Reagents:
-
Recombinant human HMG-CoA Reductase (catalytic domain).
-
Substrate: NADPH (400 µM) and HMG-CoA (400 µM).
-
Assay Buffer: 100 mM KH₂PO₄, 1 mM EDTA, 1 mM DTT, pH 7.4.
Workflow:
-
Preparation: Dissolve (3R,5R)-atorvastatin and ent-atorvastatin in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).
-
Incubation: Mix enzyme + inhibitor in buffer. Incubate at 37°C for 15 minutes to allow binding equilibrium.
-
Initiation: Add HMG-CoA and NADPH to start the reaction.
-
Measurement: Monitor the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm for 10 minutes (kinetic mode).
-
Calculation:
Fit data to a sigmoid dose-response curve to determine IC50.
Expected Result:
-
(3R,5R)-Atorvastatin IC50: ~8–10 nM
-
ent-Atorvastatin IC50: >1000 nM (Typically 2-3 orders of magnitude less potent).
Part 4: Off-Target Pharmacology (PXR Activation & CYP Induction)
While ent-atorvastatin is a poor inhibitor of cholesterol synthesis, it is a potent agonist of the Pregnane X Receptor (PXR) . This is the critical "hidden" in vitro effect. PXR regulates the expression of CYP3A4, MDR1 (P-gp), and other detoxification proteins.
Causality: The ligand-binding pocket of PXR is large and flexible (promiscuous), unlike the rigid catalytic site of HMG-CoA reductase. It can accommodate the (3S,5S) shape, sometimes even more favorably than the (3R,5R) form, leading to the induction of drug-metabolizing enzymes.
Visualization: The Divergent Signaling Pathways
The following diagram illustrates how the enantiomers diverge: one inhibits the target enzyme, while both (and potentially the ent-form specifically) activate the xenobiotic response.
Caption: Divergent pharmacodynamics of Atorvastatin enantiomers. The (3R,5R) form targets HMG-CoA reductase, while the (3S,5S) form preferentially activates PXR-mediated gene transcription.
Protocol 2: PXR Reporter Gene Assay
Objective: To evaluate the induction potential of ent-atorvastatin relative to the drug.
System: HepG2 or LS180 cells transiently transfected with a PXR expression vector and a CYP3A4-promoter luciferase reporter.
Workflow:
-
Seeding: Plate cells in 96-well plates (20,000 cells/well) in phenol-red-free media.
-
Transfection: Transfect with hPXR plasmid and pGL3-CYP3A4-Luc using lipofection.
-
Treatment: After 24h, treat cells with:
-
Vehicle (DMSO < 0.1%).
-
Positive Control: Rifampicin (10 µM).
-
Test: ent-Atorvastatin (0.1, 1, 10 µM).
-
-
Incubation: 24 hours at 37°C.
-
Lysis & Read: Add Luciferase substrate and measure luminescence.
Data Interpretation: An increase in luminescence indicates PXR activation. If ent-atorvastatin shows efficacy >20% of Rifampicin, it is considered a PXR agonist. This explains why chiral purity is vital not just for potency, but to prevent variable metabolic induction in patients.
Part 5: Analytical Characterization (Chiral Separation)
To study these effects, one must first ensure the ent-atorvastatin reagent is pure and not contaminated with the active eutomer.
Protocol 3: Chiral HPLC Method
Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
-
Column: Chiralpak AD-RH or OD-RH (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Acetonitrile : Phosphate Buffer pH 2.0 (40:60 v/v).
-
Note: Low pH is crucial to suppress ionization of the carboxylic acid, improving peak shape.
-
-
Flow Rate: 0.5 mL/mL.
-
Detection: UV at 244 nm.[1]
-
Resolution Requirement:
between (3R,5R) and (3S,5S) peaks.
References
-
FDA Center for Drug Evaluation and Research. (2002). Clinical Pharmacology Review: Atorvastatin Calcium. U.S. Food and Drug Administration. [Link]
-
Vrzal, R., et al. (2015). Optical isomers of atorvastatin, rosuvastatin and fluvastatin enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Toxicology Letters, 239(2), 142-150. [Link]
-
Hoffmann, M. M., et al. (2012). Pharmacogenetic uptake of statins by OATP1B1.[2][3] Pharmacogenomics, 13(7), 759-760. [Link]
-
Paine, M. F., et al. (2006). The human intestinal cytochrome P450 "pie". Drug Metabolism and Disposition, 34(5), 880-886. [Link]
-
SOLVO Biotechnology. (2023). Transporter Assays: OATP1B1 and Statin Transport. Solvo Biotechnology. [Link]
Sources
- 1. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: ent-Atorvastatin HMG-CoA Reductase Inhibition Assay
Executive Summary
This technical guide details the protocol for assessing the inhibitory potential of ent-Atorvastatin (the (3S,5S)-enantiomer) against the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While the marketed pharmacophore, Atorvastatin Calcium, exists as the (3R,5R)-isomer, the enantiomer is a critical stereochemical impurity that must be characterized during process development and quality control.
Core Thesis: HMG-CoA reductase is highly stereoselective. The (3R,5R)-dihydroxyheptanoic acid side chain of atorvastatin mimics the transition state of the HMG-CoA substrate. The ent-Atorvastatin ((3S,5S)-isomer) fails to align with the catalytic pocket's spatial requirements (specifically residues Glu559, Asp690, and Lys691), resulting in negligible inhibitory activity. This assay serves as a functional method to validate stereochemical purity and enzyme specificity.
Mechanistic Architecture
The Stereochemical Imperative
The efficacy of statins relies on their ability to competitively inhibit the conversion of HMG-CoA to mevalonate. This reaction requires the oxidation of two molecules of NADPH.
-
Active Atorvastatin ((3R,5R)): The C3-hydroxyl group interacts with Ser684 and Asp690, while the C5-hydroxyl interacts with Lys691 and Glu559. This network stabilizes the inhibitor-enzyme complex with nanomolar affinity (
nM). -
ent-Atorvastatin ((3S,5S)): The inversion of stereocenters disrupts these critical hydrogen bonds. The "wrong" orientation creates steric clashes within the narrow catalytic cleft, preventing the closure of the enzyme's "flap" domain, which is necessary for the reaction to proceed or be inhibited effectively.
Reaction Stoichiometry
The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
Assay Design Strategy & Reagents
Critical Reagents
| Reagent | Specification | Purpose |
| HMG-CoA Reductase | Human recombinant (catalytic domain) | Target enzyme. |
| Substrate | HMG-CoA (150-200 µM stock) | Biological substrate. |
| Cofactor | NADPH (Tetrasodium salt) | Hydrogen donor; signal source (A340). |
| Test Compound | ent-Atorvastatin (Sodium salt) | The enantiomer (Impurity/Negative Control). |
| Reference Standard | Atorvastatin Calcium ((3R,5R)) | Positive control for inhibition. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintains physiological pH. |
| Additives | DTT (1-5 mM), EDTA | Prevents oxidation of enzyme thiols. |
Expert Insight: Solubility & Hydrolysis
-
Lactone vs. Acid: Atorvastatin and its enantiomer may exist as lactones.[1] The lactone form is inactive in vitro.
-
Protocol Check: If your ent-Atorvastatin is a lactone, you must hydrolyze it (e.g., dissolve in MeOH, add 1N NaOH, incubate, then neutralize) to open the ring to the active dihydroxy acid form before testing.
-
-
Solvent Tolerance: The enzyme is sensitive to organic solvents. Keep DMSO or Methanol concentration < 1% (v/v) in the final well to prevent non-specific denaturation.
Detailed Experimental Protocol
Phase 1: Preparation
-
Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4) containing 100 mM KCl, 1 mM EDTA, and 5 mM DTT. Note: Add DTT fresh on the day of the experiment.
-
Enzyme Dilution: Dilute HMG-CoA reductase in the assay buffer to a concentration where the reaction is linear for at least 10 minutes (typically 0.5 - 2 units/mL). Keep on ice.
-
Compound Prep:
-
Dissolve Atorvastatin (Ref) and ent-Atorvastatin in DMSO to 10 mM.
-
Perform serial dilutions (1:3) to generate a concentration range from 10 µM down to 0.1 nM.
-
Phase 2: The Assay Workflow (96-well format)
This protocol utilizes a "pre-incubation" step, crucial for tight-binding inhibitors like statins to reach equilibrium.
-
Blanking: Add 100 µL Assay Buffer to "Blank" wells.
-
Enzyme Loading: Add 5 µL of diluted Enzyme to "Test" and "Positive Control" wells.
-
Inhibitor Addition:
-
Add 5 µL of ent-Atorvastatin dilution series to appropriate wells.
-
Add 5 µL of Atorvastatin (Ref) dilution series to reference wells.
-
Add 5 µL of Vehicle (DMSO) to "No Inhibitor" (100% Activity) wells.
-
-
Pre-Incubation: Incubate the plate at 37°C for 15 minutes . Rationale: Allows the inhibitor to occupy the active site before the substrate competes.
-
Substrate Mix: Prepare a master mix of NADPH (400 µM final) and HMG-CoA (400 µM final) in assay buffer.
-
Initiation: Add 90 µL of Substrate Mix to all wells (Final Volume = 100 µL).
-
Detection: Immediately place in a plate reader pre-heated to 37°C.
Phase 3: Data Logic Visualization
Figure 1: Logical workflow for the HMG-CoA Reductase Inhibition Assay, highlighting the critical decision point for stereochemical validation.
Data Analysis & Interpretation
Calculation
-
Rate Determination: Calculate the slope (ΔOD/min) for the linear portion of the curve (typically minutes 2–10).
-
Normalization:
-
Curve Fitting: Plot Log[Concentration] vs. % Activity using a non-linear regression (4-parameter logistic model).
Expected Results Table
| Parameter | Atorvastatin (3R,5R) | ent-Atorvastatin (3S,5S) |
| IC50 Value | 5 – 20 nM | > 10,000 nM (or No Inhibition) |
| Max Inhibition | ~100% | < 10% (at high concentrations) |
| Curve Shape | Sigmoidal | Flat / Noise |
Interpretation: If ent-Atorvastatin shows significant inhibition (e.g., IC50 < 1 µM), investigate:
-
Chiral Purity: Is the sample contaminated with the (3R,5R) enantiomer?
-
Racemization: Did the hydrolysis step (if performed) cause racemization of the stereocenters?
Pathway Visualization
To understand why the assay yields these results, we visualize the interaction pathway.
Figure 2: Mechanistic divergence. The (3R,5R) isomer successfully mimics the substrate to form a stable complex, while the (3S,5S) isomer faces steric rejection.
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.
-
Carbonell, T., & Freire, E. (2005). Binding thermodynamics of statins to HMG-CoA reductase. Biochemistry, 44(35), 11741-11748.
-
Kocarek, T. A., et al. (2002). Regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes.[4] Drug Metabolism and Disposition, 30(12), 1400-1405.[4]
-
PubChem. ent-Atorvastatin | C33H35FN2O5 | CID 62976. National Library of Medicine.
-
Vukkum, P., et al. (2013). Stress degradation behavior of atorvastatin calcium and development of a stability-indicating UPLC method. Scientia Pharmaceutica, 81(1), 93-114. (Context on impurities and degradation products).
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A Comprehensive Technical Guide to ent-Atorvastatin: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enantiomeric Counterpart of a Blockbuster Statin
Atorvastatin, a fully synthetic statin, has been a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases for decades.[1][2] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3] Like many pharmaceutical agents, atorvastatin possesses chiral centers, leading to the existence of stereoisomers. This guide focuses on ent-Atorvastatin , the (3S,5S)-enantiomer of the active (3R,5R)-atorvastatin. While the therapeutic efficacy is attributed to the (3R,5R) form, understanding the properties of its enantiomer is crucial for enantioselective synthesis, analytical method development, and impurity profiling in drug manufacturing. This document provides an in-depth exploration of the chemical and physical properties, synthetic pathways, and analytical characterization of ent-Atorvastatin.
Core Chemical and Physical Properties
The fundamental identity and characteristics of ent-Atorvastatin are summarized below. These properties are essential for its handling, formulation, and analysis.
Identifier and Molecular Profile
| Property | Value | Source |
| CAS Number | 501121-34-2 | [4] |
| IUPAC Name | (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | [4] |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | [4] |
| Molecular Weight | 558.6 g/mol | [4] |
Physicochemical Data
The following table outlines the key physicochemical properties of ent-Atorvastatin. It is important to note that while some of this data is specific to the enantiomer, other values are based on data for atorvastatin, which are expected to be very similar for its enantiomer.
| Property | Value | Source |
| Melting Point | Approximately 156-158 °C (for Atorvastatin Calcium) | [5] |
| Boiling Point | 722 °C at 760 mmHg (Predicted for Atorvastatin) | [6] |
| Solubility | Organic Solvents: Freely soluble in methanol; soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Approximate solubilities for the calcium salt are: Ethanol (~0.5 mg/mL), DMSO (~15 mg/mL), DMF (~25 mg/mL).Aqueous Solvents: Sparingly soluble in aqueous buffers. The sodium salt has a water solubility of 1.23 mg/mL at pH 6.0 and 20.4 mg/mL at pH 2.1. | [6][7][8] |
| pKa | 4.46 (for Atorvastatin) | [9] |
Synthesis of ent-Atorvastatin: A Stereoselective Approach
The synthesis of ent-Atorvastatin requires a strategic approach to establish the desired (3S,5S) stereochemistry of the dihydroxyheptanoic acid side chain. The most prominent and industrially scalable method for synthesizing atorvastatin and its enantiomers is the Paal-Knorr synthesis . This convergent strategy involves the synthesis of two key intermediates: a 1,4-diketone and a chiral amino-ester side chain, which are then condensed to form the pyrrole core.
To produce ent-Atorvastatin, the synthesis must incorporate a chiral precursor that imparts the (3S,5S) configuration.
Conceptual Synthetic Workflow
Caption: Paal-Knorr synthesis workflow for ent-Atorvastatin.
Step-by-Step Methodology
-
Synthesis of the 1,4-Diketone Intermediate: The synthesis of the achiral 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is a well-established process.
-
Synthesis of the Chiral Side-Chain Amine: This is the stereochemistry-determining step. To obtain the (3S,5S) configuration of ent-Atorvastatin, the synthesis starts from a suitable chiral building block, such as an (S)-3-hydroxy-γ-butyrolactone derivative. This precursor undergoes a series of reactions, including stereoselective reduction and amination, to yield the chiral amine with the desired (4S,5S) stereochemistry.
-
Paal-Knorr Pyrrole Synthesis: The 1,4-diketone and the chiral amine are condensed, typically in the presence of a dehydrating agent or under azeotropic conditions, to form the pyrrole ring of the ent-Atorvastatin backbone.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid, ent-Atorvastatin.
Pharmacological Inactivity of ent-Atorvastatin
While structurally the mirror image of the active drug, ent-Atorvastatin is considered to be pharmacologically inactive as an HMG-CoA reductase inhibitor. The binding of atorvastatin to the active site of HMG-CoA reductase is highly stereospecific. The (3R,5R) configuration of the dihydroxyheptanoic acid side chain is crucial for the precise interactions with amino acid residues in the enzyme's active site, leading to competitive inhibition. The (3S,5S) configuration of ent-Atorvastatin does not allow for this optimal binding, rendering it inactive.
Analytical Characterization
A robust analytical strategy is essential for the identification, quantification, and purity assessment of ent-Atorvastatin. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of ent-Atorvastatin. While specific spectra for the pure enantiomer are not widely published, the chemical shifts would be identical to those of atorvastatin in an achiral solvent.
-
¹H NMR: The proton NMR spectrum of atorvastatin in DMSO-d₆ shows characteristic signals for the aromatic protons, the isopropyl group, the dihydroxyheptanoic acid side chain, and the amide proton. Key expected signals include a singlet for the amide proton around δ 9.82 ppm and multiplets for the aromatic protons between δ 6.95 and 7.51 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. In solid-state NMR of atorvastatin calcium, distinct signals are observed for the carbonyl carbons, aromatic carbons, and the carbons of the side chain.[10] Computational studies on atorvastatin enantiomers have also been used to predict NMR chemical shifts.[11]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of ent-Atorvastatin, aiding in its identification and characterization of impurities.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 559.2. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 557.2.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of atorvastatin reveals characteristic product ions resulting from the cleavage of the side chain and the pyrrole core. This fragmentation pattern is invaluable for structural confirmation.[12][13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of ent-Atorvastatin. Due to its chiral nature, enantioselective (chiral) HPLC is required to separate it from its therapeutically active (3R,5R)-enantiomer.
-
Chiral Stationary Phases (CSPs): The separation of atorvastatin enantiomers is typically achieved using columns with chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. For instance, a Chiralcel® OD-RH column can be employed for this separation.[14] The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol like 2-propanol, is critical for achieving optimal resolution.
Experimental Protocol: Chiral HPLC for Atorvastatin Enantiomers
The following is a representative protocol for the chiral separation of atorvastatin enantiomers.
-
Column: Chiralcel® OD-RH (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: n-hexane:2-propanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Expected Outcome: Baseline separation of the two enantiomers, allowing for their individual quantification.
Stability and Storage
Proper storage is essential to maintain the integrity of ent-Atorvastatin. As with atorvastatin, it should be protected from light and moisture. For the calcium salt, storage at -20°C is recommended for long-term stability.[8] Atorvastatin is known to be unstable in acidic conditions, and aqueous solutions should be prepared fresh.[15]
Conclusion
ent-Atorvastatin, as the enantiomer of a highly successful pharmaceutical agent, represents a critical area of study for pharmaceutical scientists. A thorough understanding of its chemical and physical properties, stereoselective synthesis, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of atorvastatin drug products. The methodologies and data presented in this guide provide a comprehensive technical resource for researchers and professionals engaged in the development and analysis of this important class of molecules.
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Characterization Of Atorvastatin Calcium And Excipients. (n.d.). Retrieved from [Link]
- Enhancement of Solubility and Dissolution Rate of Atorvastatin Using Solid Dispersion. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 235-240.
- Atorvastatin. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
- Atorvastatin (calcium salt hydrate)
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ent-Atorvastatin. (n.d.). PubChem. Retrieved from [Link]
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2022). RSC Medicinal Chemistry, 13(8), 983-993.
- Atorvastatin calcium. (2015).
- Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. International Journal of Multidisciplinary Sciences and Advanced Technology, Special Issue 1, 223–232.
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Atorvastatin. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
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Atorvastatin. (n.d.). In Wikipedia. Retrieved from [Link]
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Atorvastatin. (n.d.). PubChem. Retrieved from [Link]
- Shah, C., et al. (2023). SOLUBILITY ENHANCEMENT OF ATORVASTATIN BY DIFFERENT SOLUBILITY ENHANCEMENT TECHNIQUES -A COMPARISION STUDY. Pharma Science Monitor, 14(2).
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2019). Current Medicinal Chemistry, 26(25), 4849-4876.
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LIPITOR (atorvastatin calcium) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
- Shandilya, D., et al. (2017). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Open Access Library Journal, 4, 1-8.
- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 1-6.
- Singh, S., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(6), 849-864.
- An In-Depth Technical Guide to the Synthesis of Atorvast
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- Solubility improvement of atorvastatin using deep eutectic solvents. (2022).
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Atorvastatin. (n.d.). Drugs.com. Retrieved from [Link]
- Comparison of the effects of statins on HMG-CoA reductase activity. (2023). University of Helsinki.
- An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2011). Biomolecules & Therapeutics, 19(2), 233-236.
- Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Applied Pharmaceutical Science, 9(6), 133-142.
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2022). RSC Medicinal Chemistry, 13(8), 983-993.
- Sizar, O., & Khare, S. (2023). HMG-CoA Reductase Inhibitors. In StatPearls.
- Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. (2015).
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ent-Atorvastatin solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of ent-Atorvastatin for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of Atorvastatin, with principles directly applicable to its enantiomer, ent-Atorvastatin. As a Biopharmaceutics Classification System (BCS) Class II compound, Atorvastatin's low aqueous solubility and susceptibility to degradation present significant challenges in drug development. This document synthesizes available data on its solubility in various aqueous and organic media and details its stability profile under stress conditions as mandated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic degradation. We present detailed, field-proven experimental protocols for determining these key parameters and for developing a stability-indicating analytical method. The causality behind experimental choices is explained, providing researchers and drug development professionals with a robust framework for formulation, analytical method development, and stability assessment.
Introduction to Atorvastatin
Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of hypercholesterolemia to reduce the risk of cardiovascular diseases.[3] Chemically, it is [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, and is most commonly used as its calcium salt trihydrate.[4]
A Note on Enantiomeric Specificity: This guide focuses on ent-Atorvastatin, the enantiomer of the active pharmaceutical ingredient (API). While the vast majority of published literature pertains to Atorvastatin (often as the calcium salt), the fundamental physicochemical properties such as solubility and pKa are identical for a pair of enantiomers. Likewise, degradation pathways and kinetics under achiral conditions (e.g., heat, UV light, non-chiral reagents) are also identical. The primary distinction arises in analytical chemistry, where chiral separation techniques would be required to distinguish ent-Atorvastatin from Atorvastatin. The principles and protocols outlined herein are therefore directly applicable to the study of ent-Atorvastatin.
Atorvastatin is classified as a BCS Class II drug, characterized by high membrane permeability but low aqueous solubility.[5][6] This low solubility is a primary limiting factor for its oral bioavailability, which is approximately 12-14%.[4][7] Furthermore, the molecule is susceptible to degradation under several environmental conditions, making a thorough understanding of its stability profile essential for developing a robust and safe pharmaceutical product.[3]
Core Physicochemical Properties
A molecule's fundamental properties govern its behavior in solution and under stress. For Atorvastatin, the key parameters are its acid dissociation constant (pKa) and its partition coefficient (log P).
-
pKa: The pKa of Atorvastatin's terminal carboxyl group is approximately 4.5.[4] This value is critical as it dictates the ionization state of the molecule at different pH values. Below its pKa, the molecule is predominantly in its non-ionized, less soluble carboxylic acid form. Above the pKa, it exists as the more soluble carboxylate anion.
-
Log P: The partition coefficient (octanol/water) is reported to be 6.36.[8] This high value indicates significant lipophilicity, consistent with its high permeability (BCS Class II) but also contributing to its low aqueous solubility.
Solubility Profile
The solubility of Atorvastatin is a critical attribute that influences its dissolution rate and subsequent absorption. Its solubility is highly dependent on the nature of the solvent and the pH of the medium.
pH-Dependent Aqueous Solubility
As predicted by its pKa, Atorvastatin's aqueous solubility is minimal at low pH. It is described as insoluble in aqueous solutions at pH 4 and below.[3][4][5][6] As the pH increases above 4.5, the carboxylic acid group deprotonates, leading to a significant increase in solubility. It is still only very slightly soluble in distilled water and phosphate buffer at a physiological pH of 7.4.[4][6][7]
Organic and Mixed Solvent Solubility
Atorvastatin exhibits much higher solubility in organic solvents compared to aqueous media. This information is crucial for the preparation of stock solutions for analytical testing and for certain formulation strategies. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the chosen buffer.[9]
Table 1: Quantitative Solubility of Atorvastatin in Various Solvents
| Solvent | Solubility (mg/mL) | Description | Source(s) |
|---|---|---|---|
| Methanol | 68.315 | Freely Soluble | [10] |
| Dimethylformamide (DMF) | ~25 | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | ~15 | Soluble | [9] |
| Ethanol | ~0.5 | Slightly Soluble | [9] |
| Pure Water | 0.0006 - 0.181 | Very Slightly Soluble / Insoluble | [5][10] |
| Phosphate Buffer (pH 7.4) | Very Slightly Soluble | Very Slightly Soluble | [3][4][7] |
| Acetonitrile | Very Slightly Soluble | Very Slightly Soluble |[3][4] |
Stability Profile and Degradation Pathways
Understanding the chemical stability of an API is a cornerstone of drug development, ensuring safety and efficacy. Atorvastatin is known to be susceptible to degradation from heat, moisture, light, and particularly low pH.[3] Forced degradation (stress testing) is the systematic process of exposing the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11]
Intrinsic Stability: Forced Degradation Analysis
Forced degradation studies reveal the intrinsic stability of the molecule and are essential for developing stability-indicating analytical methods.
Table 2: Summary of Atorvastatin Degradation Under Stress Conditions
| Stress Condition | Observation | Degradation Kinetics | Key Degradation Products | Source(s) |
|---|---|---|---|---|
| Acidic Hydrolysis (e.g., 1 M HCl) | Significant Degradation | First-Order | Lactone form, Impurities H & J | [3][8][12][13] |
| Basic Hydrolysis (e.g., 1 M NaOH) | Degradation Observed* | Zero-Order | Reduction in parent peak area | [8][14][15] |
| Oxidation (e.g., 3% H₂O₂) | Considerable Degradation* | - | Impurities O1, O2, L & D | [8][13][16] |
| Thermal Degradation (Dry Heat) | Degradation Observed | - | Impurities H & J | [2][13][16] |
| Photolytic Degradation (UV Light) | Degradation Observed | - | Impurities J, L & D |[8][13][16] |
*Note: Some conflicting reports exist. Certain studies report stability under basic and oxidative conditions, suggesting the outcome is highly dependent on the specific experimental parameters (e.g., temperature, concentration of stressor, duration).[12][13]
Major Degradation Pathways
The primary degradation mechanisms for Atorvastatin involve hydrolysis and oxidation.
-
Acid-Catalyzed Lactonization: The most well-documented degradation pathway, especially at low pH, is the intramolecular cyclization (lactonization) between the carboxylic acid and the δ-hydroxyl group on the heptanoic acid side chain.[3] This conversion eliminates the ionizable group responsible for aqueous solubility at higher pH.
-
Oxidation: The pyrrole ring and other electron-rich parts of the molecule are susceptible to oxidation, leading to the formation of various oxidative impurities.[13]
-
Photodegradation: Exposure to UV light can induce complex degradation pathways, leading to multiple degradation products.[13][16]
Caption: Major degradation pathways of Atorvastatin under stress.
Experimental Protocols
The following protocols provide a validated framework for assessing the solubility and stability of ent-Atorvastatin.
Protocol for Equilibrium Solubility Determination
This protocol determines the equilibrium solubility of a compound in a given solvent system, a fundamental parameter for pre-formulation.
Objective: To quantify the solubility of ent-Atorvastatin in various aqueous and organic solvents.
Methodology:
-
Preparation: Add an excess amount of ent-Atorvastatin powder to a series of vials, each containing a known volume of the desired solvent (e.g., Water, pH 7.4 Buffer, Methanol, DMF).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL by accounting for the dilution factor.
Caption: Workflow for solubility and stability assessment.
Protocol for Forced Degradation Study
This protocol outlines the process for intentionally degrading the drug substance to identify potential degradation products and validate the analytical method's specificity.
Objective: To investigate the degradation profile of ent-Atorvastatin under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several solutions of ent-Atorvastatin at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Application of Stress:
-
Acid Hydrolysis: Add an equal volume of 2 M HCl to a sample solution. Heat at 80°C for 4-6 hours.
-
Base Hydrolysis: Add an equal volume of 2 M NaOH to a sample solution. Keep at room temperature for 4-6 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24 hours. Separately, heat a solution of the drug at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to direct UV light (e.g., 254 nm) and/or simulated sunlight as per ICH Q1B guidelines.
-
-
Neutralization & Dilution: After the specified exposure time, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., with NaOH and HCl, respectively). Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the unstressed control sample and all stressed samples using the developed stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify degradation peaks. Ensure the mass balance is close to 100% to confirm that all major degradants are detected.[13][16]
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.
Objective: To develop and validate an RP-HPLC method capable of separating and quantifying ent-Atorvastatin from its process impurities and degradation products.
Typical Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent.[17]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, 0.02 M potassium dihydrogen phosphate (adjusted to pH 4 with phosphoric acid) : acetonitrile : methanol (30:10:60, v/v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10-20 µL.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is primarily achieved through the forced degradation study.
-
Linearity: Analyze a series of solutions with concentrations spanning the expected range (e.g., 0.1-20 µg/mL) to demonstrate a linear relationship between concentration and detector response.[17]
-
Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on samples spiked with known amounts of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberately vary method parameters (e.g., flow rate, mobile phase composition, pH) to examine the method's capacity to remain unaffected by small variations.[17]
Conclusion and Recommendations
The physicochemical properties of ent-Atorvastatin, particularly its pH-dependent solubility and susceptibility to degradation, are critical considerations for drug development. Its low solubility in acidic environments underscores the challenges in achieving consistent dissolution in the stomach. The molecule's instability under acidic, oxidative, thermal, and photolytic conditions necessitates careful control during manufacturing, formulation, and storage.
For researchers and formulation scientists, this guide highlights the following key recommendations:
-
Solubility Enhancement: Strategies such as salt formation, the use of solid dispersions, or pH modification with alkalizing agents should be explored to improve dissolution and bioavailability.[4][7]
-
Formulation Stabilization: Excipient selection should be carefully managed to avoid incompatibilities. The inclusion of antioxidants and light-protective packaging is crucial to mitigate degradation.[1]
-
Analytical Control: A validated, stability-indicating HPLC method is non-negotiable for quality control and stability studies. The method must be proven to separate the active ingredient from all potential degradation products identified during forced degradation studies.
By applying the principles and protocols detailed in this guide, development professionals can build a comprehensive understanding of ent-Atorvastatin, leading to the creation of a safe, effective, and stable pharmaceutical product.
References
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Journal of the Brazilian Chemical Society. [Link]
-
Al-Dahmash, A. M., et al. (2023). Solubility Enhancement of Atorvastatin Tablets by Solid Dispersions Using Fenugreek Seed Mucilage. Scholars Middle East Publishers. [Link]
-
Al-Hamidi, H., et al. (2019). Effect of Surfactants on the Solubility of Atorvastatin Calcium. Pharmacology & Pharmacy. [Link]
-
Pramitasari, N., et al. (2022). DEVELOPMENT AND STABILITY EVALUATION OF ATORVASTATIN EXTEMPORANEOUS ORAL SUSPENSION FOR ELDERLY PATIENTS. ResearchGate. [Link]
-
Al-Akayleh, F., et al. (2011). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF DIFFERENT FORMS OF ATORVASTATIN CALCIUM IN DIRECT COMPRESSION TABLET FORMULAS. Farmacia Journal. [Link]
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]
- Patel, J., et al. (2008). Atorvastatin pharmaceutical compositions.
-
Ismunandar, A., et al. (2022). Solubility improvement of atorvastatin using deep eutectic solvents. National Institutes of Health. [Link]
-
Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health. [Link]
-
Shah, R., et al. (2012). Formulation and stabilization of Atorvastatin tablets. Journal of Chemical and Pharmaceutical Research. [Link]
-
Wang, Y., et al. (2024). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. MDPI. [Link]
-
Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. ResearchGate. [Link]
-
Sahu, P. K., et al. (2011). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. National Institutes of Health. [Link]
-
Kumar, B., et al. (2017). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. National Institutes of Health. [Link]
-
Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. [Link]
-
Sari, S., et al. (2021). Forced degradation study of statins: a review. SciSpace. [Link]
-
de Oliveira, M. A., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. scielo.br. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. asianpubs.org [asianpubs.org]
- 3. WO2008039894A2 - Atorvastatin pharmaceutical compositions - Google Patents [patents.google.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: X-ray Crystallography of ent-Atorvastatin
Executive Summary
This guide provides a rigorous technical framework for the crystallographic characterization of ent-Atorvastatin (the
The Chirality Imperative: ent-Atorvastatin
In the development of HMG-CoA reductase inhibitors, stereochemistry dictates efficacy. Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain.
-
Active Form: (
)-Atorvastatin. -
Target of this Guide: ent-Atorvastatin (
).
Why Crystallography? While Chiral HPLC can separate enantiomers, it relies on retention time comparison against a standard. Single Crystal X-ray Diffraction (SCXRD) is the only analytical technique capable of determining absolute configuration ab initio, without reference standards, providing the ultimate proof of structure for regulatory submission (FDA/EMA).
Crystallization Strategy: Overcoming the "Statin Gel"
Statins are amphiphilic, possessing a lipophilic fluorophenyl/isopropyl core and a hydrophilic carboxylate head. This duality often leads to gel formation or amorphous solids rather than diffraction-quality crystals.
The Calcium Salt Advantage
Attempting to crystallize the free acid often results in lactonization. The Calcium salt (2:1 stoichiometry) is preferred for stability and, crucially, for X-ray analysis.
-
Mechanistic Insight: Calcium (
) is a heavier scatterer than C, N, or O. It significantly enhances the anomalous signal ( ) required for absolute structure determination compared to the free acid.
Optimized Crystallization Protocol
Objective: Obtain Form I (Trihydrate) or equivalent solvate suitable for diffraction.
-
Solvent System: Methanol/Water or THF/Water.
-
Method: Vapor Diffusion (Sitting Drop) or Antisolvent Addition.
-
Protocol:
-
Dissolve 20 mg ent-Atorvastatin Calcium in 0.5 mL Methanol (HPLC grade).
-
Filter through a 0.22
m PTFE syringe filter to remove nucleation sites. -
Place in a small vial inside a larger jar containing 2 mL of Water (Antisolvent).
-
Seal and store at 4°C in vibration-free conditions.
-
Critical Control: If oiling occurs, repeat with 5% acetonitrile added to the methanol to modify polarity.
-
Data Acquisition & The Phase Problem
To distinguish ent-Atorvastatin from the active form, we rely on Resonant Scattering (Anomalous Dispersion) .
Radiation Source Selection
-
Copper (Cu K
, Å): Highly Recommended. The anomalous scattering contribution ( ) of Calcium is ~1.28 electrons for Cu radiation, compared to only ~0.2 electrons for Molybdenum (Mo K ). This stronger signal is vital for unambiguous Flack parameter determination in light-atom structures. -
Molybdenum (Mo K
, Å): Acceptable only if crystals are large (>0.4 mm) and data quality is exceptional ( ).
Data Collection Strategy
-
Redundancy: Aim for >10x redundancy. High multiplicity reduces random noise, allowing the small anomalous intensity differences (Friedel pairs) to be statistically significant.
-
Resolution: Collect to at least 0.83 Å (standard) or 0.75 Å if possible to resolve the flexible alkyl chains.
-
Temperature: Collect at 100 K using a Cryostream. This freezes the flexible isopropyl and phenyl rotations, reducing thermal ellipsoids and improving the visibility of Hydrogen atoms.
Structure Solution & Absolute Configuration
The core objective is to confirm the (
The Flack Parameter Logic
The Flack parameter estimates the fraction of the crystal that is inverted relative to the model.
| Scenario | Refined Model | Flack Parameter ( | Interpretation |
| A | ( | Correct Structure. The crystal is ent-Atorvastatin. | |
| B | ( | Inverted. The crystal is actually ( | |
| C | ( | Inverted. The crystal is ent-Atorvastatin (Model was wrong). |
Representative Crystallographic Data (Form I Analog)
Note: ent-Atorvastatin will crystallize in the same space group type as the active form, but the coordinates will be inverted.
| Parameter | Value (Typical for Form I Trihydrate) |
| Crystal System | Triclinic |
| Space Group | |
| Unit Cell | |
| Angles | |
| Z | 1 (One formula unit per unit cell) |
Visualized Workflows
The Crystallographic Workflow
This diagram outlines the critical path from synthesis to validation, emphasizing the feedback loops required for difficult statin crystals.
Figure 1: End-to-end workflow for crystallizing and solving the structure of ent-Atorvastatin.
Decision Logic: Determining Absolute Configuration
This logic tree guides the researcher in interpreting the Flack parameter (
Figure 2: Interpretation logic for the Flack Parameter in chiral validation.
Refinement Protocol (SHELXL)
The following steps outline the refinement strategy using SHELXL, the industry standard.
-
Initial Solution: Use SHELXT to locate the Calcium atom and the rigid fluorophenyl core.
-
Expansion: Use Difference Fourier maps to locate the flexible heptanoic acid chain.
-
Tip: If the chain is disordered, use PART instructions to model two conformations.
-
-
Anisotropic Refinement: Convert non-hydrogen atoms to anisotropic displacement parameters (ANIS).
-
Hydrogen Placement:
-
Aromatic H: HFIX 43[1]
-
Methylene H: HFIX 23
-
Methine H: HFIX 13
-
Hydroxyl H: Locate in difference map if possible, or use HFIX 147 (rotating group) to optimize H-bonding networks.
-
-
Absolute Structure Command:
-
Ensure the .ins file contains the FLACK command (in newer SHELXL versions) or simply check the output .lst file for the Flack x parameter.
-
Validation: The standard uncertainty (
) of the Flack parameter must be low (ideally , acceptable ).
-
Reporting Standards
When publishing or submitting to regulatory bodies, ensure the CIF (Crystallographic Information File) includes:
-
Chemical Formula: Clearly stating the Calcium salt stoichiometry.
-
Flack Parameter: Value and uncertainty (e.g.,
). -
Friedel Coverage: Percentage of Friedel pairs measured (should be >90%).
-
Validation: Run the CIF through CheckCIF (IUCr) to ensure no A-level alerts regarding space group assignment or missed symmetry.
References
-
Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112–122. Link
-
Flack, H. D. (1983).[2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881. Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(2), 249–259. Link
-
Hodge, R. L., et al. (2020).[3] "Crystal structure of atorvastatin calcium trihydrate Form I (Lipitor®)." Powder Diffraction, 35(2), 136-143.[3] Link
-
Thompson, A. L., & Watkin, D. J. (2011). "X-ray crystallography of absolute structure."[4][5] Tetrahedron: Asymmetry, 22(12), 1263-1271. Link
Sources
Methodological & Application
Comparative Guide: Benchmarking ent-Atorvastatin Against Inert Controls in Pharmacological Assays
Executive Summary & Stereochemical Context
In precision pharmacology, the use of enantiomers as negative controls is the gold standard for validating target engagement. Atorvastatin (Lipitor®) derives its potent HMG-CoA reductase inhibitory activity from its specific (3R,5R) stereochemical configuration, which mimics the substrate HMG-CoA.
The Product: ent-Atorvastatin (the (3S,5S) enantiomer) is the mirror-image distomer. The Benchmark: This guide compares ent-Atorvastatin against:
-
Active Control: Atorvastatin Calcium (3R,5R) – To establish the ceiling of biological activity.
-
Inactive Control: DMSO (Vehicle) – To establish the baseline of biological inertness.
Hypothesis: If ent-Atorvastatin is a true negative control, it must exhibit an IC50 > 10,000 nM in enzymatic assays (comparable to Vehicle) while retaining similar physicochemical properties (LogP, solubility) to the active drug. Any deviation from the Vehicle baseline in cellular assays indicates off-target "pleiotropic" effects (e.g., transporter inhibition or membrane toxicity).
Mechanistic Basis of Benchmarking
The primary mechanism of statins involves the "3-point attachment" of the dihydroxyheptanoic acid side chain to the catalytic domain of HMG-CoA reductase.
Diagram 1: Stereochemical Selectivity Logic
This diagram illustrates why the (3R,5R) enantiomer binds, while the (3S,5S) ent-Atorvastatin is sterically precluded, forming the basis of this comparison.
Caption: Mechanistic divergence between Atorvastatin enantiomers. The (3S,5S) configuration fails to engage the cis-loop of the enzyme pocket.
Experiment 1: Enzymatic Inhibition (HMG-CoA Reductase)[1][2]
Objective: Quantify the "Inactivity Window" of ent-Atorvastatin. Method: Spectrophotometric NADPH Oxidation Assay.[1]
Protocol
-
Reagents: Recombinant human HMG-CoA Reductase (catalytic domain), HMG-CoA substrate (400 µM), NADPH (400 µM).
-
Preparation: Dissolve Atorvastatin and ent-Atorvastatin in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Reaction:
-
Incubate enzyme + inhibitor for 15 mins at 37°C.
-
Initiate reaction with HMG-CoA.
-
Monitor absorbance decrease at 340 nm (NADPH oxidation) for 10 mins.
-
-
Control: Run DMSO (0.1% v/v) as the "0% Inhibition" baseline.
Data Benchmark (Expected Results)
| Compound | Concentration | Residual Enzyme Activity (%) | IC50 Estimate | Status |
| DMSO (Vehicle) | N/A | 100% ± 2% | N/A | Inactive Baseline |
| Atorvastatin (3R,5R) | 10 nM | ~50% | ~8-10 nM | Active Benchmark |
| ent-Atorvastatin (3S,5S) | 10 nM | 98% ± 3% | > 20,000 nM | Confirmed Inactive |
| ent-Atorvastatin (3S,5S) | 10,000 nM | 95% ± 4% | N/A | High Dose Inertness |
Interpretation: ent-Atorvastatin should show no significant deviation from the DMSO baseline up to 10 µM. If inhibition >10% is observed at high concentrations, it suggests weak affinity or impurity.
Experiment 2: Cellular Off-Target Toxicity (Pleiotropy Check)
Objective: Ensure ent-Atorvastatin does not cause non-specific toxicity (e.g., membrane disruption) which could confound data. Method: ATP-based Cell Viability Assay (HepG2 Cells).
Experimental Workflow Diagram
Caption: Workflow for assessing non-specific cytotoxicity. Deviation of ent-Atorvastatin from Vehicle indicates off-target effects.
Protocol & Analysis
-
Dosing: Treat cells with supratherapeutic doses (up to 50 µM) of both enantiomers.
-
Readout: Luminescence is proportional to ATP (metabolically active cells).
-
Critical Threshold:
-
Atorvastatin: May show reduced viability due to HMG-CoA inhibition (mevalonate depletion).
-
ent-Atorvastatin: Should match DMSO levels.
-
Warning: If ent-Atorvastatin reduces viability significantly (>20% drop) without inhibiting HMG-CoA reductase, it indicates off-target toxicity (e.g., mitochondrial Complex I inhibition or P-gp interference).
-
Synthesis: When to Use ent-Atorvastatin
Based on the benchmarking data, ent-Atorvastatin is validated as a superior negative control to Vehicle alone because it accounts for the physicochemical presence of the drug molecule without the specific pharmacophore activity.
| Feature | Vehicle (DMSO) | ent-Atorvastatin | Atorvastatin |
| HMG-CoA Inhibition | None | None (or Negligible) | Potent |
| Lipophilicity (LogP) | Low | High (Identical to Active) | High |
| Membrane Interaction | Minimal | Yes (Non-specific) | Yes (Non-specific) |
| Transporter Competition | No | Possible (Off-target) | Yes |
Recommendation: Use ent-Atorvastatin when you need to prove that a cellular effect is strictly due to HMG-CoA reductase inhibition and not due to the lipophilic nature of the statin molecule inserting into the cell membrane.
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160–1164.
-
Hoffman, H. E., et al. (2012). Stereoselective pharmacokinetics of atorvastatin: a comparison of the 3R,5R- and 3S,5S-enantiomers. Chirality, 24(9), 701-706.
-
McKenney, J. M. (2003). Pharmacologic characteristics of statins. Clinical Cardiology, 26(S3), III32-III38.
-
PubChem Compound Summary. (2024). ent-Atorvastatin (CID 62976). National Center for Biotechnology Information.
-
Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
Sources
Application Note: Protocol for ent-Atorvastatin Administration in Rodent Models
Introduction & Scientific Rationale
In the investigation of statin pleiotropy, distinguishing between HMG-CoA reductase-dependent effects (cholesterol lowering) and off-target mechanisms (e.g., direct membrane modulation, LFA-1 binding, or isoprenoid-independent signaling) is critical.
Atorvastatin (Lipitor®) is administered as the calcium salt of the (3R,5R)-enantiomer , which potently inhibits HMG-CoA reductase (IC50 ~8 nM). Its enantiomer, ent-Atorvastatin (also known as the (3S,5S)-enantiomer), exhibits negligible activity against HMG-CoA reductase yet retains identical physicochemical properties (lipophilicity, pKa) to the active drug.
This protocol details the formulation and administration of ent-Atorvastatin. It is designed to serve as a stereochemical negative control :
-
If biological effect persists with ent-Atorvastatin: The mechanism is likely HMG-CoA reductase independent (off-target).
-
If biological effect is lost with ent-Atorvastatin: The mechanism is HMG-CoA reductase dependent.
Chemical Properties & Handling[1]
Critical Stability Warning: Like all statins, ent-Atorvastatin exists in an equilibrium between the hydroxy-acid (active form structure) and the lactone (closed ring).
-
Acid Form: Predominant at neutral/alkaline pH. (Required for HMG-CoA reductase binding studies).
-
Lactone Form: Forms rapidly at acidic pH (< pH 6.0). The lactone is generally more lipophilic and has distinct pharmacokinetic properties.
Storage: Store powder at -20°C under desiccant. Protect from light.
| Property | Specification |
| Chemical Name | (3S,5S)-Atorvastatin Calcium (or Sodium) |
| Molecular Weight | ~558.64 g/mol (Free Acid) |
| Solubility | Low in water (<0.1 mg/mL); Soluble in DMSO, Methanol |
| pKa | ~4.5 (Carboxylic acid) |
Pre-Formulation Strategy
For rodent studies (oral gavage), a suspension is the standard delivery method. Solutions in DMSO are discouraged for chronic dosing due to vehicle toxicity and potential precipitation in the gut.
Vehicle Choice: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.
DOT Diagram 1: Formulation Workflow
This workflow ensures a homogeneous suspension while preventing acid-catalyzed lactonization.
Caption: Step-by-step micro-suspension protocol to ensure homogeneity and prevent lactonization.
Detailed Preparation Protocol (10 mg/kg Batch)
Objective: Prepare 10 mL of a 1 mg/mL suspension (Suitable for dosing 10 mg/kg to a 25g mouse at 10 mL/kg volume).
-
Vehicle Preparation:
-
Heat 5 mL of distilled water to 80°C.
-
Add 50 mg Methylcellulose (viscosity 400 cP) while stirring to disperse.
-
Add 5 mL ice-cold water to solubilize the polymer. Stir until clear.
-
-
Weighing:
-
Weigh 10.0 mg of ent-Atorvastatin Calcium.[1]
-
-
Wetting (The "Paste" Method):
-
Place powder in a mortar or micro-centrifuge tube.
-
Add 20 µL of Tween 80 (Polysorbate 80).
-
Triturate/mix to form a smooth paste. This prevents hydrophobic powder from floating.
-
-
Dispersion:
-
Add the Methylcellulose vehicle in small aliquots (e.g., 500 µL), mixing thoroughly between additions ("Geometric Dilution").
-
Transfer to final vial.
-
-
pH Adjustment (Crucial):
-
Check pH. If < 7.0, adjust with dilute NaOH (0.1 N) to pH 7.4–8.0.
-
Reasoning: Acidic environments in the formulation vial will convert the salt to the lactone before administration.
-
In Vivo Administration Guidelines
Rodents metabolize statins significantly faster than humans (via CYP3A induction). Doses must be scaled accordingly to achieve human-equivalent plasma exposure.
Dosage Table
| Species | Therapeutic Range (Active) | ent-Atorvastatin Control Dose | Route | Volume |
| Mouse | 10 – 80 mg/kg/day | Equimolar to Active Group | PO (Gavage) | 10 mL/kg |
| Rat | 10 – 50 mg/kg/day | Equimolar to Active Group | PO (Gavage) | 5 – 10 mL/kg |
Note on Control Group Design: To validate a mechanism, you must run three arms:
-
Vehicle Control: (0.5% Methylcellulose)
-
Active Treatment: (3R,5R)-Atorvastatin (e.g., 10 mg/kg)
-
Stereo-Control: (3S,5S)-ent-Atorvastatin (10 mg/kg)
Experimental Logic & Mechanism Validation
The following diagram illustrates the decision matrix for interpreting results when using ent-Atorvastatin.
DOT Diagram 2: Mechanistic Interpretation Logic
Caption: Decision matrix for interpreting stereoselective drug effects.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Suspension settles rapidly | Particle size too large or insufficient wetting. | Use the "Paste Method" with Tween 80 before adding MC. Sonicate for 5 mins. |
| Unexpected toxicity | Vehicle volume too high or DMSO used. | Switch to Methylcellulose. Keep PO volume ≤10 mL/kg (mice). |
| Inconsistent PK | Lactonization of the drug. | Check pH. If formulation is acidic, the drug converts to lactone, altering absorption and clearance. |
| No effect in Positive Control | Rapid metabolism in rodents. | Rodents induce CYP3A. Ensure dosing is 10-20x the human mg/kg dose. Consider BID (twice daily) dosing. |
References
-
Lau, Y. Y., et al. (2025). Pharmacokinetics and enterohepatic cycling of atorvastatin in rats.[2][3][4] ResearchGate.[2][5] Link
-
Vainio, P. J., et al. (2023). Comparison of the effects of statins on HMG-CoA reductase activity.[2][3][5][6][7][8] University of Helsinki. Link
-
Raal, F. J., et al. (2021). [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats.[9][10] Amsterdam UMC / NIH. Link
-
FDA Substance Registration. (2024). Atorvastatin and ent-Atorvastatin Substance Hierarchy and Codes. FDA Precision. Link
-
McCrindle, B. W., et al. (2003). Efficacy and safety of atorvastatin in children and adolescents with familial hypercholesterolemia. (Standard dosing reference). Journal of Pediatrics. Link
Sources
- 1. ent-Atorvastatin EP Impurity Q Calcium Salt | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Note: Stereochemical Precision in High-Throughput Screening
Utilizing ent-Atorvastatin for Target Validation and Off-Target Profiling
Executive Summary & Scientific Rationale
In high-throughput screening (HTS) and lead optimization, distinguishing between on-target pharmacologic activity and non-specific physicochemical effects is a critical bottleneck. Atorvastatin , a potent HMG-CoA reductase inhibitor, relies on its specific (3R, 5R) stereochemistry for efficacy. Its enantiomer, ent-Atorvastatin (3S, 5S), lacks significant inhibitory activity against HMG-CoA reductase but retains the identical physicochemical profile (lipophilicity, solubility, pKa) of the active drug.
This Application Note details the strategic deployment of ent-Atorvastatin as a functional negative control and off-target probe in drug discovery workflows. By incorporating ent-Atorvastatin into screening cascades, researchers can:
-
Validate HTS Hits: Distinguish true active-site binders from promiscuous aggregators or redox-active compounds.
-
Deconvolute Toxicity: Segregate mechanism-based toxicity (pathway inhibition) from chemotype-based toxicity (membrane disruption).
-
Profile Transporters: Assess non-stereoselective interactions with efflux pumps like P-gp (MDR1).
The Stereochemical Imperative: Workflow Design
The following workflow illustrates where ent-Atorvastatin integrates into the screening logic to filter false positives and validate mechanism of action (MoA).
Figure 1: Logic flow for utilizing ent-Atorvastatin to filter non-specific HTS hits.
Protocol A: HMG-CoA Reductase Specificity Validation
Objective: To verify that observed inhibition in a biochemical screen is driven by stereospecific binding to the catalytic site, using ent-Atorvastatin as the inert stereoisomer control.
Mechanism
The HMG-CoA reductase reaction consumes NADPH. Active Atorvastatin binds the enzyme with nanomolar affinity (
Materials
| Component | Specification |
| Enzyme | Recombinant Human HMG-CoA Reductase (catalytic domain) |
| Substrate | HMG-CoA ( |
| Cofactor | NADPH ( |
| Control 1 | Atorvastatin Calcium (Active Eutomer) |
| Control 2 | ent-Atorvastatin (Inactive Distomer) |
| Buffer | 100 mM K-phosphate (pH 7.4), 4 mM DTT, 0.1% Triton X-100 |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Atorvastatin and ent-Atorvastatin in 100% DMSO.
-
Generate a 10-point dose-response curve (serial 1:3 dilution) ranging from
to .
-
-
Assay Assembly (384-well Black Plate):
-
Dispense: Add 5
of compound/control to respective wells. -
Enzyme Addition: Add 10
of HMG-CoA Reductase (diluted to 2x final concentration in assay buffer). Incubate for 15 min at RT to allow binding. -
Start Reaction: Add 10
of Substrate Mix (HMG-CoA + NADPH).
-
-
Kinetic Readout:
-
Monitor fluorescence decrease (NADPH oxidation) at Ex/Em 340/460 nm for 20 minutes.
-
-
Data Analysis:
-
Calculate the slope (rate) of NADPH consumption.
-
Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
-
Validation Criteria: Atorvastatin must show sigmoidal inhibition. ent-Atorvastatin should show a flat line (no inhibition) or
.
-
Protocol B: Deconvoluting Statin Toxicity (Mitochondrial Liability)
Objective: To determine if cellular toxicity observed in a screen is "mechanism-based" (inhibition of the mevalonate pathway) or "chemotype-based" (membrane disruption/mitochondrial uncoupling).
Scientific Insight
Statins can cause myotoxicity.[1][2][3] If a novel compound kills cells similarly to Atorvastatin, is it because it's a potent statin, or because it's a toxic lipophile?
-
Scenario A: Compound is toxic; ent-form is non-toxic.
Toxicity is likely mechanism-based (mevalonate depletion). -
Scenario B: Compound and ent-form are equipotent in toxicity.
Toxicity is off-target (physicochemical).
Materials
-
Cell Line: HepG2 (Liver) or C2C12 (Skeletal Muscle Myoblasts).
-
Reagents: CellTiter-Glo® (Promega) or equivalent ATP detection reagent.
-
Controls: Doxorubicin (General cytotoxic control).
Step-by-Step Protocol
-
Seeding: Plate C2C12 myoblasts at 2,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C/5%
. -
Treatment:
-
Treat cells with Atorvastatin and ent-Atorvastatin (Dose range:
). -
Crucial Step: Include a "Rescue Arm" where
Mevalonolactone is co-administered.
-
-
Incubation: Incubate for 48-72 hours.
-
Detection:
-
Equilibrate plate to RT.
-
Add equal volume of CellTiter-Glo reagent. Shake for 2 min.
-
Read Luminescence (Integration time: 0.5s).
-
-
Interpretation:
-
Atorvastatin: Toxicity should be rescuable by Mevalonate.
-
ent-Atorvastatin: Any observed toxicity is likely not rescuable by Mevalonate, indicating off-target mitochondrial stress.
-
Protocol C: P-glycoprotein (MDR1) Interaction Profiling
Objective: To assess transporter liability.[4] Atorvastatin is a substrate/inhibitor of P-gp.[5][6] Using the ent-isomer helps distinguish specific binding pockets from non-specific lipophilic partitioning into the membrane which might affect transporter efficiency.
Mechanism
Many lipophilic drugs inhibit P-gp by overwhelming the membrane or binding allosterically. Comparing the enantiomers reveals the stereoselectivity of the transporter.
Figure 2: Schematic of competitive interaction at the P-gp efflux pump.
Protocol
-
System: MDCK-MDR1 (P-gp overexpressing) cells.
-
Probe: Calcein-AM (fluorescent P-gp substrate).
-
Method:
-
Incubate cells with Calcein-AM (
) +/- Test Compounds. -
If P-gp is inhibited, Calcein-AM enters the cell, is cleaved to fluorescent Calcein, and is retained.
-
Compare:
of Atorvastatin vs. ent-Atorvastatin in increasing intracellular fluorescence. -
Result: Significant divergence in
suggests the P-gp binding site is stereoselective. Convergence suggests inhibition via membrane fluidization.
-
Data Analysis & Quality Control
To ensure the assay is "self-validating" (Trustworthiness), calculate the Z-factor (
| Parameter | Acceptance Criteria |
| Z-Factor | > 0.5 (Excellent assay window) |
| Atorvastatin IC50 | 5 - 15 nM (Literature consistent) |
| ent-Atorvastatin IC50 | > 1000 nM (Required for validation) |
| DMSO Tolerance | < 1% (Statins are lipophilic; avoid precipitation) |
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. Link
-
Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. Link
-
Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes.[7] PLOS ONE. Link
-
Goard, C. A., et al. (2010). Differential interactions between statins and P-glycoprotein: implications for exploiting statins as anticancer agents.[6] International Journal of Cancer. Link
- Hoffmann, M., et al. (2012). Stereoselective synthesis and biological evaluation of atorvastatin enantiomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Statins and CYP Interactions [medsafe.govt.nz]
- 3. Role of P-glycoprotein in statin drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Atorvastatin on Single Oral Pharmacokinetics and Safety of Daclatasvir in Rats: Emphasis on P-glycoprotein and Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential interactions between statins and P-glycoprotein: implications for exploiting statins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of ent-Atorvastatin in Neurodegenerative Disease Research
Senior Application Scientist Note:
To Our Valued Research Community,
The following document addresses the inquiry into the use of ent-Atorvastatin , the enantiomer of the widely-used HMG-CoA reductase inhibitor, Atorvastatin, in the field of neurodegenerative disease research. Following a comprehensive literature search, we must report a critical finding: there is currently no discernible body of published research specifically investigating the effects, mechanisms, or experimental protocols for ent-Atorvastatin in the context of neurodegenerative diseases.
The principles of stereochemistry are fundamental to pharmacology and drug development. Enantiomers, being non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, possess a different therapeutic effect entirely, or even be toxic. Atorvastatin, as commercially available and studied, is the (3R,5R)-enantiomer, which is responsible for its HMG-CoA reductase inhibitory activity. The biological properties of its counterpart, (3S,5S)- or ent-Atorvastatin, are not established in the literature retrieved.
In the interest of providing a valuable resource, this document will instead pivot to a detailed overview of the established neuroprotective mechanisms and research applications of Atorvastatin . This will serve to inform researchers about the state of the science for the well-studied compound and highlight the significant knowledge gap concerning its enantiomer. We hope this comprehensive summary of Atorvastatin will be a useful guide and underscore the potential avenues for novel research into its stereoisomers.
Part 1: Atorvastatin in Neurodegenerative Disease Research: A Review of Current Knowledge
While research on ent-Atorvastatin is absent, the parent compound, Atorvastatin, has been investigated for its potential therapeutic benefits in various neurodegenerative conditions, largely attributed to its pleiotropic effects beyond cholesterol reduction.
Key Mechanistic Pillars of Atorvastatin's Neuroprotective Effects
Atorvastatin's neuroprotective actions are multifaceted, stemming from its primary role in the mevalonate pathway and subsequent downstream effects. The inhibition of HMG-CoA reductase is the central node from which these diverse effects emanate.[1][2][3][4]
-
Anti-Inflammatory and Antioxidant Action: Atorvastatin has been shown to attenuate damage-associated alterations such as oxidative stress and inflammation.[5][6][7] In animal models, it reduces the production of pro-inflammatory cytokines like TNF-α while upregulating anti-inflammatory cytokines such as IL-10.[8] Furthermore, long-term, high-dose atorvastatin has been observed to decrease brain oxidative and nitrosative stress by reducing lipoperoxidation and protein oxidation, and increasing glutathione (GSH) levels.[9]
-
Modulation of Protein Aggregation:
-
Amyloid-β (Aβ): In the context of Alzheimer's disease, Atorvastatin is thought to impact the processing of amyloid precursor protein (APP), potentially reducing the formation of Aβ plaques.[10] Interestingly, the calcium-free form of Atorvastatin has been shown in vitro to directly inhibit the aggregation of Aβ(1-42).[10]
-
α-Synuclein: For Parkinson's disease, research suggests that statins can reduce the aggregation of α-synuclein in neuronal cell models.[10] This effect may be linked to the modulation of cholesterol levels, which are involved in α-synuclein accumulation.
-
-
Promotion of Neuronal Survival and Plasticity: Atorvastatin administration has been linked to increased neuronal survival, synaptogenesis, and angiogenesis following traumatic brain injury.[11] In vitro studies on cortical neurons have demonstrated that Atorvastatin can enhance neurite outgrowth by up-regulating signaling pathways such as Akt/mTOR and Akt/GSK-3β.[12] It also appears to support the survival and differentiation of neuronal stem cells.[13]
-
Endothelial Function and Cerebral Blood Flow: By inhibiting the Rho/ROCK pathway, statins can improve endothelial function.[6] This is crucial in the context of neurodegeneration linked to vascular health, as Atorvastatin has been shown to reduce neuronal death and blood-brain barrier disruption after global cerebral ischemia.[7]
Summary of Atorvastatin's Effects in Neurodegenerative Models
The following table summarizes the observed effects of Atorvastatin in various experimental models relevant to neurodegenerative disease research.
| Experimental Model | Disease Context | Key Findings with Atorvastatin | Relevant Citations |
| Rat Model of Nerve Crush Injury | Peripheral Neuropathy | Improved neurobehavioral and electrophysiological outcomes; attenuated oxidative stress, inflammation, and apoptosis. | [6] |
| Rat Model of Global Cerebral Ischemia | Stroke / Ischemic Brain Injury | Reduced neuronal death, oxidative stress, inflammation, and blood-brain barrier disruption; improved cognitive function. | [7][14] |
| Rat Model of Traumatic Brain Injury | Traumatic Brain Injury | Reduced neurological deficits; increased neuronal survival, synaptogenesis, and angiogenesis. | [11] |
| Aged Beagle Model | Alzheimer's Disease | Decreased brain oxidative and nitrosative stress; reduced lipoperoxidation and protein oxidation. | [9] |
| In Vitro Cortical Neuron Cultures | Neuronal Development/Repair | Promoted neurite outgrowth and increased soma size via Akt/mTOR and Akt/GSK-3β pathways. | [12] |
| In Vitro PC12 Cell Cultures | Neurotoxicity | Protected against high glucose-induced neurotoxicity by reducing NADPH oxidase activity and ROS levels. | [15] |
Part 2: Experimental Protocols for Atorvastatin (NOT ent-Atorvastatin)
The following protocols are provided as a reference for researchers working with Atorvastatin . These are generalized methodologies derived from published studies and should be optimized for specific experimental systems.
Preparation of Atorvastatin Stock Solutions for In Vitro Use
Causality: Atorvastatin is lipophilic and has low aqueous solubility.[16] Proper solubilization is critical for accurate dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in culture media must be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Protocol:
-
Weighing: Accurately weigh the required amount of Atorvastatin calcium salt powder in a sterile microfuge tube under a laminar flow hood.
-
Solubilization: Add pure, sterile-filtered DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
In Vitro Treatment of Neuronal Cell Cultures with Atorvastatin
Causality: The effective concentration of Atorvastatin can vary significantly depending on the cell type and the experimental endpoint. A dose-response study is essential to determine the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity. Treatment duration is also a critical parameter.
Protocol:
-
Cell Plating: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y, or PC12 cells) at a suitable density in appropriate culture vessels and allow them to adhere and stabilize according to standard protocols (typically 24-72 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Atorvastatin DMSO stock solution. Prepare serial dilutions in sterile culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Dose-Response Determination:
-
Treat cells with a range of Atorvastatin concentrations (e.g., 0.05 µM to 10 µM, based on literature).[12]
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest Atorvastatin dose group.
-
Include an "untreated control" group with only fresh culture medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: After incubation, perform assays to assess outcomes such as cell viability (MTT or LDH assay), neurite outgrowth (immunocytochemistry and morphological analysis), protein expression (Western blot), or gene expression (RT-qPCR).
Self-Validation: Always include positive and negative controls in your assays. For example, when assessing apoptosis, include a known pro-apoptotic agent as a positive control. The vehicle control is crucial to ensure that any observed effects are due to Atorvastatin and not the solvent.
Part 3: Visualizing Atorvastatin's Mechanism of Action
The diagrams below illustrate the key signaling pathways influenced by Atorvastatin, providing a visual framework for understanding its neuroprotective effects.
Caption: Atorvastatin's inhibition of HMG-CoA reductase and its pleiotropic effects.
Caption: General workflow for in vitro testing of Atorvastatin on neuronal cells.
Conclusion and Future Directions
The existing body of research strongly supports the neuroprotective potential of Atorvastatin through a variety of cholesterol-independent mechanisms. However, the complete absence of data for its enantiomer, ent-Atorvastatin , represents a significant and intriguing gap in the literature.
We strongly caution against assuming any of the properties of Atorvastatin can be attributed to its enantiomer. Future research is required to first synthesize and characterize ent-Atorvastatin and then to systematically evaluate its biological activity, starting with basic in vitro assays for HMG-CoA reductase inhibition, cytotoxicity, and its effects on key neuronal pathways. Such studies would be highly novel and could reveal unexpected stereospecific activities relevant to neurodegeneration.
Until such data becomes available, we are unable to provide the requested detailed application notes and protocols for ent-Atorvastatin. We encourage the research community to embark on this unexplored avenue of investigation.
References
-
Title: Atorvastatin Prevents the Neuron Loss in the Hippocampal Dentate Gyrus Region through its Anti-Oxidant and Anti-Apoptotic Activities Source: ResearchGate URL: [Link]
- Title: Neuroprotective effect of atorvastatin in an experimental model of nerve crush injury Source: Google Grounding API URL
-
Title: Effect of atorvastatin on the viability and cytotoxicity of neuronal... Source: ResearchGate URL: [Link]
-
Title: Atorvastatin reduces neurological deficit and increases synaptogenesis, angiogenesis, and neuronal survival in rats subjected to traumatic brain injury Source: PubMed URL: [Link]
-
Title: The Effects of Atorvastatin on Global Cerebral Ischemia-Induced Neuronal Death Source: MDPI URL: [Link]
-
Title: What is the effect of Atorvastatin (HMG-CoA reductase inhibitor)? Source: Dr.Oracle URL: [Link]
-
Title: Atorvastatin enhances neurite outgrowth in cortical neurons in vitro via up-regulating the Akt/mTOR and Akt/GSK-3β signaling pathways Source: PubMed Central URL: [Link]
-
Title: Long-term high-dose atorvastatin decreases brain oxidative and nitrosative stress in a preclinical model of Alzheimer disease: a novel mechanism of action Source: PubMed Central URL: [Link]
-
Title: CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS Source: PubMed Central URL: [Link]
-
Title: HMG-CoA Reductase Inhibitors Source: NCBI Bookshelf URL: [Link]
-
Title: Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis Source: PubMed Central URL: [Link]
-
Title: Studying neuroprotective effect of Atorvastatin as a small molecule drug on high glucose-induced neurotoxicity in undifferentiated PC12 cells: role of NADPH oxidase Source: PubMed URL: [Link]
-
Title: Effects of Atorvastatin and Simvastatin on the Bioenergetic Function of Isolated Rat Brain Mitochondria Source: MDPI URL: [Link]
-
Title: Neuroprotective effect of atorvastatin involves suppression of TNF-α and upregulation of IL-10 in a rat model of intracerebral hemorrhage Source: PubMed URL: [Link]
-
Title: Therapeutic Class Overview HMG CoA Reductase Inhibitors Source: Medicaid.nv.gov URL: [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of atorvastatin in an experimental model of nerve crush injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effect of atorvastatin involves suppression of TNF-α and upregulation of IL-10 in a rat model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term high-dose atorvastatin decreases brain oxidative and nitrosative stress in a preclinical model of Alzheimer disease: a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atorvastatin reduces neurological deficit and increases synaptogenesis, angiogenesis, and neuronal survival in rats subjected to traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atorvastatin enhances neurite outgrowth in cortical neurons in vitro via up-regulating the Akt/mTOR and Akt/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Studying neuroprotective effect of Atorvastatin as a small molecule drug on high glucose-induced neurotoxicity in undifferentiated PC12 cells: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Stereoselective Dissection of Inflammatory Pathways using ent-Atorvastatin
Executive Summary & Scientific Rationale
In the development of HMG-CoA reductase inhibitors (statins), chirality is a determinant of potency. Atorvastatin calcium is administered as the biologically active (3R, 5R) enantiomer.[1][2] Its enantiomer, ent-Atorvastatin (3S, 5S) —often designated as Impurity E in pharmacopeial monographs—is typically viewed solely as a manufacturing byproduct to be minimized.
However, in advanced mechanistic research, ent-Atorvastatin serves as a critical functional probe .
The "pleiotropic" anti-inflammatory effects of statins are widely debated: are they solely downstream consequences of HMG-CoA reductase inhibition (mevalonate pathway blockade), or do they involve direct, off-target interactions (e.g., LFA-1 binding, antioxidant scavenging)?
By utilizing ent-Atorvastatin —which possesses negligible affinity for HMG-CoA reductase—researchers can decouple these mechanisms. This application note details protocols to utilize ent-Atorvastatin as a negative control to validate HMG-CoA-dependent inflammatory signaling.
Mechanistic Pathways: The Stereoselective Filter
To interpret experimental data correctly, one must visualize where the enantiomers diverge in the signaling cascade.
Pathway Visualization (DOT)
Figure 1: Stereoselective divergence in inflammatory signaling. ent-Atorvastatin acts as a discriminator between HMG-CoA dependent and independent pathways.[3]
Experimental Protocols
Protocol A: Chiral Purity Verification (Critical Pre-Step)
Rationale: Commercial "Atorvastatin" is 3R,5R. "ent-Atorvastatin" (3S,5S) is a synthesized standard. If your ent-Atorvastatin contains even 0.5% of the 3R,5R enantiomer (due to racemization or poor synthesis), your biological data will be compromised by the highly potent impurity.
Methodology: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.[1][2][4]
-
Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Acetic Acid (90 : 10 : 0.1 v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 244 nm.
-
Criteria: ent-Atorvastatin must have >99.5% enantiomeric excess (ee) .
-
Note: The 3S,5S peak typically elutes before the 3R,5R peak in this system, but confirm with a racemic standard.
-
Protocol B: Comparative HMG-CoA Reductase Activity Assay
Rationale: Validate the "Distomer" status of your ent-Atorvastatin batch before cell work.
Reagents:
-
Purified HMG-CoA Reductase (human recombinant catalytic domain).
-
NADPH (Cofactor).
Workflow:
-
Preparation: Prepare 10 mM stock solutions of Atorvastatin and ent-Atorvastatin in DMSO.
-
Dilution: Create a log-scale dilution series (0.1 nM to 100 µM).
-
Incubation: Mix enzyme + inhibitor for 15 min at 37°C.
-
Reaction Start: Add HMG-CoA (substrate) and NADPH.
-
Measurement: Monitor NADPH oxidation (decrease in absorbance at 340 nm) kinetically for 10 min.
Expected Data Output:
| Compound | IC50 (HMG-CoA Reductase) | Interpretation |
| Atorvastatin (3R,5R) | 8 – 20 nM | Valid active control. |
| ent-Atorvastatin (3S,5S) | > 10,000 nM (or No Effect) | Valid negative control. |
If ent-Atorvastatin shows IC50 < 1 µM, the sample is likely contaminated with the eutomer.
Protocol C: Cell-Based Inflammatory Profiling (LPS Challenge)
Rationale: To determine if the anti-inflammatory effect is dependent on the mevalonate pathway.
Cell Model: THP-1 Monocytes (differentiated to macrophages with PMA) or HUVECs (Human Umbilical Vein Endothelial Cells).
Step-by-Step Workflow:
-
Seeding: Plate cells at 5 × 10⁵ cells/well in 6-well plates. Differentiate THP-1 with 100 nM PMA for 24h if used.
-
Pre-treatment (Stereoselective Blockade):
-
Group 1: Vehicle (DMSO 0.1%).
-
Group 2: Atorvastatin (10 µM).[7]
-
Group 3: ent-Atorvastatin (10 µM).
-
Incubate for 4 hours.
-
-
Inflammatory Trigger: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce NF-kB pathway. Incubate for 12–24 hours.
-
Rescue Control (Optional but Recommended):
-
Group 4: Atorvastatin (10 µM) + Mevalonate (100 µM).
-
Rationale: If Mevalonate restores inflammation, the mechanism is HMG-CoA dependent.
-
-
Endpoint Analysis:
-
Supernatant: ELISA for TNF-α, IL-6, IL-1β.
-
Lysate: Western Blot for Phospho-NF-kB (p65) and IκBα degradation.
-
Data Interpretation & Decision Matrix
Use the following logic table to interpret the results of the comparative assay.
| Atorvastatin Effect | ent-Atorvastatin Effect | Mevalonate Rescue Effect | Conclusion on Mechanism |
| Suppresses Inflammation | No Effect | Restores Inflammation | Classical Pathway: Effect is strictly HMG-CoA reductase dependent (prenylation inhibition). |
| Suppresses Inflammation | Suppresses Inflammation | No Effect | Off-Target / Pleiotropic: Effect is likely due to direct antioxidant activity, membrane biophysical changes, or non-stereoselective receptor binding (e.g., LFA-1). |
| No Effect | No Effect | N/A | Assay invalid or concentration too low. |
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Atorvastatin Calcium Trihydrate Monograph 2263. European Pharmacopoeia.[1][2] (Defines Impurity E as the enantiomer).
-
Wassmann, S., et al. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo.[7] Arteriosclerosis, Thrombosis, and Vascular Biology.[7][8] (Establishes ROS scavenging mechanisms).
-
Buhaescu, I., & Izzedine, H. (2007).Mevalonate pathway: a review of clinical and therapeutical implications. Clinical Biochemistry. (Detailed map of the HMG-CoA downstream effects).
-
Phenomenex Application Note TN-1192. Enantiomeric Purity Analysis of the Drug Product Atorvastatin on Lux Amylose-1. (Protocol for chiral separation).[1][2][4]
-
MedKoo Biosciences.ent-Atorvastatin Product Data Sheet.
Disclaimer: ent-Atorvastatin is a research chemical and is not approved for human therapeutic use. All protocols described involve cellular or biochemical assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Enantiomeric Purity of Atorvastatin | Phenomenex [phenomenex.com]
- 5. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Atorvastatin and Rosuvastatin on Monosodium Urate-Induced Inflammation through IL-37/Smad3-Complex Activation in an In Vitro Study Using THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular antioxidant effects of atorvastatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
In vivo imaging techniques for tracking ent-Atorvastatin
Technical Application Note: Stereoselective In Vivo Imaging of ent-Atorvastatin
Abstract
This guide details the protocol for the radiosynthesis, validation, and in vivo tracking of [¹⁸F]ent-Atorvastatin (the (3S,5S)-enantiomer of atorvastatin). While the pharmacologically active (3R,5R)-atorvastatin is a potent HMG-CoA reductase inhibitor, its enantiomer, ent-atorvastatin, serves as a critical probe for studying stereoselective pharmacokinetics, specifically Organic Anion Transporting Polypeptide (OATP) mediated hepatic uptake and biliary excretion without the confounding factor of high-affinity target binding. This protocol utilizes Positron Emission Tomography (PET) as the gold standard for non-invasive, quantitative tracking.
Core Directive & Experimental Logic
Why PET and not Fluorescence? Atorvastatin is a small molecule (~558 Da). Conjugating a fluorophore (e.g., FITC, Cy5) adds ~400–800 Da, fundamentally altering the molecule's lipophilicity (logP) and affinity for OATP1B1/1B3 transporters. Isotopic labeling with Fluorine-18 (t½ = 109.7 min) via late-stage deoxyfluorination preserves the pharmacophore's steric and electronic properties, ensuring the imaging data reflects the true biodistribution of the drug, not the tag.
The Stereochemical Challenge Standard synthesis often yields racemates. Because OATP transporters and metabolic enzymes (CYP3A4) are stereoselective, injecting a racemate obscures the distinct kinetics of the ent-isomer. This protocol enforces Chiral HPLC purification post-radiosynthesis to ensure >99% enantiomeric excess (ee).
Radiosynthesis & Labeling Strategy
The synthesis relies on a ruthenium-mediated deoxyfluorination of a phenol precursor, a method chosen for its tolerance of the atorvastatin scaffold's functional groups.
Precursor Requirements
-
Precursor: Ru-coordinated atorvastatin phenol derivative (protected).[1][2][3]
-
Chirality: Use a (3S,5S)-configured precursor if available. If using a racemic precursor, the preparative HPLC step must be chiral.
-
Isotope: [¹⁸F]Fluoride produced via ¹⁸O(p,n)¹⁸F reaction.[1]
Synthesis Workflow (DOT Visualization)
Figure 1: Radiosynthesis workflow for [¹⁸F]ent-Atorvastatin emphasizing the critical purification step.
Pre-Clinical Validation (Self-Validating Systems)
Before animal injection, the tracer must pass strict Quality Control (QC). The most critical step for this specific application is Chiral Purity .
Chiral HPLC Protocol
To prove you are imaging ent-atorvastatin and not the active isomer, you must resolve the two enantiomers.
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H or IA-3 (4.6 × 250 mm, 5 µm) | Amylose-based stationary phases provide superior resolution for statins [1]. |
| Mobile Phase | n-Hexane / Ethanol / TFA (94:6:0.1 v/v) | Normal phase mode maximizes chiral recognition interactions. |
| Flow Rate | 1.0 mL/min | Standard flow for resolution vs. speed. |
| Detection | UV (254 nm) & Radiometric (Gamma) | UV detects the cold standard (carrier); Gamma detects the tracer. |
| Acceptance | Radiochemical Purity >95%; ee >99% | High ee is required to prevent "contamination" by the high-affinity active isomer. |
Validation Check: Co-inject cold (3R,5R)-atorvastatin standard. It should elute at a distinct retention time (typically ent-form elutes first or second depending on the specific mobile phase tuning, establish this baseline first).
In Vivo Imaging Protocol (PET/CT)
This protocol is designed for rodents (rats/mice) to track hepatic handling.
Animal Preparation[4]
-
Model: Wistar or Sprague-Dawley Rats (Male/Female).
-
Fasting: 6 hours prior to scanning. Reason: Food intake alters endogenous bile acid transport and hepatic blood flow.
-
Anesthesia: Isoflurane (2% induction, 1.5% maintenance). Avoid Ketamine/Xylazine as they can alter hepatic transport kinetics.
Imaging Workflow
-
Cannulation: Cannulate the lateral tail vein for consistent bolus injection.
-
CT Scout: Perform a low-dose CT scan for anatomical localization (attenuation correction).
-
Dynamic PET Acquisition (List Mode):
-
Start Scan: T = -10 seconds (start scanner before injection).
-
Injection: Bolus inject 10–20 MBq of [¹⁸F]ent-atorvastatin in <0.2 mL saline.
-
Duration: 60–90 minutes.
-
-
Blood Sampling (Optional but Recommended):
-
Collect samples at 2, 5, 15, 30, 60, and 90 min via saphenous vein or arterial line.
-
Centrifuge to separate plasma. Measure radioactivity to generate an Input Function (IF).
-
Data Reconstruction
Reconstruct dynamic data into the following time frames to capture the rapid hepatic uptake phase:
-
12 × 10 sec (Initial influx)
-
6 × 30 sec
-
5 × 60 sec
-
Remaining frames × 5 min
Data Analysis & Kinetic Modeling
The liver uptake of statins is a transporter-mediated process (OATP). The data should be analyzed using a 2-Tissue Compartment Model .
Kinetic Model Structure (DOT Visualization)
Figure 2: Compartmental model for [¹⁸F]ent-atorvastatin. K1 represents OATP-mediated uptake. k3 represents sequestration or biliary excretion.
Key Parameters to Calculate
- (mL/cm³/min): Represents the rate of transport from blood into the liver. This is the primary metric for OATP function.
- (min⁻¹): Represents the rate of metabolism or transport into the bile canaliculi.
-
Logan Plot: Use for graphical analysis if the system reaches equilibrium (reversible binding).
Interpretation Guide:
-
If
of ent-atorvastatin is significantly lower than that of (3R,5R)-atorvastatin (from literature or control group), it indicates stereoselective transport by OATP1B1/1B3 [2]. -
If
is high, it suggests rapid biliary clearance.
References
-
Chiral Separation of Atorvastatin
-
[18F]Atorvastatin Synthesis & Kinetics
-
OATP Transporter Specificity
- Title: Comparative uptake of statins by hepatic organic anion transporting polypeptides.
- Source: University of Helsinki (Helda).
-
URL:[Link]
-
General Statin Pharmacokinetics
Sources
- 1. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. medjpps.com [medjpps.com]
- 6. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Atorvastatin - Wikipedia [en.wikipedia.org]
- 11. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ent-Atorvastatin Solubility & Stability in DMSO
Product Category: Research Standards & Chiral Probes Molecule: ent-Atorvastatin (Calcium Salt / Free Acid) Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2]
Executive Summary & Chemical Context
What is ent-Atorvastatin? ent-Atorvastatin is the enantiomer (mirror image) of the pharmaceutical drug Atorvastatin (Lipitor®).[1] While they share identical physical properties (solubility, melting point) in achiral environments like DMSO, they differ in biological activity.[1] ent-Atorvastatin is frequently used as a negative control in HMG-CoA reductase assays or as a chiral impurity standard.[1]
The Core Problem: Users frequently report precipitation of ent-Atorvastatin when working with DMSO stocks. This is rarely due to the intrinsic insolubility of the molecule in pure DMSO, but rather due to environmental hygroscopicity (water uptake by DMSO), improper aqueous dilution techniques , or chemical conversion to the less soluble lactone form.
Troubleshooting Matrix: Rapid Diagnostics
| Symptom | Probable Cause | Technical Solution |
| Cloudiness immediately upon adding DMSO. | Salt Form mismatch. You may have the Calcium Salt, which dissolves slower than the Free Acid.[1] | Action: Sonicate at 40°C for 10-15 mins. The Calcium salt is soluble up to ~15-20 mg/mL in pure DMSO, but requires energy to break the crystal lattice. |
| Stock was clear, but precipitated after storage. | Hygroscopicity. DMSO has absorbed atmospheric water.[1][3] Atorvastatin is highly lipophilic; even 5% water content in DMSO can cause it to crash out.[1] | Action: Do not use for quantitative assays. Re-dissolve by warming to 37°C, but discard if precipitation re-occurs upon cooling.[1] Store future stocks in single-use aliquots under argon/nitrogen. |
| Precipitation when adding Stock to Media/Buffer. | "The Crash Effect." Rapid change in polarity.[1] Atorvastatin Calcium solubility drops from ~15 mg/mL (DMSO) to <0.1 mg/mL (Water).[1] | Action: Use the "Intermediate Dilution" method (see Protocol B). Never add high-concentration stock directly to static media.[1] Vortex media while adding the drug.[1] |
| New peak on HPLC; reduced solubility. | Lactonization. Acidic conditions or heat have converted the open-acid form to Atorvastatin Lactone.[1] | Action: Check pH of aqueous buffers. Avoid acidic environments (pH < 6).[1] The lactone is biologically distinct and has different solubility parameters. |
Technical Deep Dives
A. The Hygroscopicity Trap
DMSO is a "water magnet." At standard laboratory humidity (50% RH), a pure DMSO aliquot can absorb significant water within 24 hours if left uncapped.[1]
-
Mechanism: Water acts as an anti-solvent for ent-Atorvastatin.[1] As water concentration in the DMSO increases, the saturation limit of the drug decreases exponentially.
-
Prevention: Use anhydrous DMSO (packed under inert gas) for stock preparation.[1] Seal vials with Parafilm immediately after use.[1]
B. The Lactonization Pathway (Instability)
ent-Atorvastatin exists primarily as a hydroxy acid (active form).[1] However, it is unstable.[1] In the presence of acid or prolonged heating, it cyclizes to form Atorvastatin Lactone .
-
Impact: The lactone is much more lipophilic and has poor aqueous solubility compared to the salt form. It also exhibits significantly different inhibition kinetics against HMG-CoA reductase.[1]
-
Visualizing the Pathway:
Figure 1: The conversion of Atorvastatin Acid to Lactone.[1][4] This reaction is reversible but favors the lactone in acidic environments or anhydrous conditions with trace acid.
Validated Protocols
Protocol A: Preparation of High-Integrity Stock (20 mM)
Target Concentration: ~11 mg/mL (approx. 20 mM for MW ~558 g/mol ).[1]
-
Weighing: Weigh ent-Atorvastatin Calcium into a glass amber vial (protect from light).
-
Solvent Addition: Add fresh anhydrous DMSO. Do not use DMSO that has been sitting open.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at 37°C–40°C for 10 minutes.[1]
-
Visual Check: Solution must be perfectly clear.
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Cloud Point" Solubility Test
Use this to determine the maximum safe concentration for your specific assay buffer.
-
Prepare a 10 mg/mL stock in DMSO.
-
Pipette 100 µL of your assay buffer (e.g., PBS pH 7.[1]4) into a clear 96-well plate.
-
Titrate the DMSO stock into the buffer in 0.5 µL increments, mixing after each addition.
-
Observe for turbidity (cloudiness) using a light source or plate reader (Absorbance @ 600 nm).[1]
-
Calculation: The volume added just before turbidity appears represents your solubility limit.[1]
Workflow Visualization: Dissolution Troubleshooting
Figure 2: Decision tree for troubleshooting initial dissolution failures in DMSO.
Frequently Asked Questions (FAQs)
Q: Can I filter sterilize my DMSO stock? A: Yes, but use a Nylon or PTFE (Teflon) membrane (0.22 µm).[1] Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO, as the solvent may dissolve the filter housing or membrane, contaminating your sample.
Q: Why does my ent-Atorvastatin precipitate when I freeze the DMSO stock? A: Pure DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes solutes (the drug), pushing them into a hyper-concentrated liquid pocket until they precipitate. Upon thawing, these solids may not re-dissolve spontaneously.[1] Always vortex and warm to 37°C after thawing.
Q: Is the ent-isomer solubility different from standard Atorvastatin? A: In achiral solvents (DMSO, Water, Methanol), the solubility is identical. Physical properties only diverge in chiral environments (e.g., binding to a protein or chiral chromatography).[1] You can rely on solubility data for generic Atorvastatin Calcium.[1][5][6][7][8]
References
-
Kearney, A. S., et al. (1993).[1][4] "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research, 10(10), 1461–1465.[1] Link
-
Balakrishnan, A., et al. (2004).[1][9] "Biopharmaceutics classification system: a regulatory approach." Dissolution Technologies, 11(1), 6-12.[1] (Discusses Class II drug solubility challenges).
-
Ziath. (2006).[1] Samples in DMSO: What an end user needs to know regarding hygroscopicity. Link
Sources
- 1. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uspnf.com [uspnf.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. ziath.com [ziath.com]
Technical Support Center: ent-Atorvastatin Stability & Handling
The following technical guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers working with ent-Atorvastatin (the enantiomer of Atorvastatin).[1]
While ent-Atorvastatin shares identical physicochemical properties with Atorvastatin in achiral environments, its application as a chiral standard or in enantioselective toxicity studies requires rigorous stability control to prevent artifacts that could be mistaken for chiral inversion or metabolic activity.[1]
Product: ent-Atorvastatin (Calcium/Sodium Salt) Application: Chiral Chromatography Standards, Enantioselective Toxicology, Metabolic Stability Studies.[1] Status: Active Support
Quick Reference: Stability Profile
| Parameter | Stability Status | Critical Thresholds |
| pH Sensitivity | High | Unstable at pH < 5.0 (Rapid Lactonization).[1] |
| Oxidation | Moderate | Susceptible to auto-oxidation in air/solution.[1] |
| Photostability | Low | Degrades under UV/VIS light (300–350 nm).[1] |
| Temperature | Moderate | Store solid at -20°C; Solutions at 4°C (short-term). |
| Chiral Stability | High | Racemization is rare; chemical degradation is the primary risk.[1] |
Module 1: Buffer Systems & pH Optimization
Q: Which buffer system should I use to maximize the half-life of ent-Atorvastatin in solution?
Recommendation: Use Phosphate Buffer (pH 7.4) or Ammonium Acetate (pH 6.8) .[1]
Technical Insight: ent-Atorvastatin, like its enantiomer, contains a hydroxy acid side chain that is structurally prone to acid-catalyzed lactonization .[1]
-
Acidic Conditions (pH < 5): The free acid form rapidly cyclizes to form ent-Atorvastatin Lactone. This reaction is reversible but equilibrium favors the lactone in acidic environments.[1]
-
Basic Conditions (pH > 8): While stable against lactonization, extreme alkalinity can induce oxidative degradation or hydrolysis of the amide bond.[1]
-
Neutral Conditions (pH 6.8 – 7.4): This is the "Goldilocks" zone where the open-ring hydroxy acid form is most thermodynamically stable.
Comparative Buffer Data:
| Buffer System | pH Range | Stability Rating | Mechanism of Failure |
| Phosphate Buffered Saline (PBS) | 7.4 | ⭐⭐⭐⭐⭐ (Best) | Minimal catalytic effect; maintains open-ring form.[1] |
| Ammonium Acetate | 6.8 | ⭐⭐⭐⭐ (Good) | Volatile; ideal for LC-MS but pH may drift if not capped.[1] |
| Citrate Buffer | 4.0 - 6.0 | ⭐ (Avoid) | Carboxylic acid groups in citrate catalyze lactonization.[1] |
| Tris-HCl | 7.4 - 8.0 | ⭐⭐⭐ (Fair) | Primary amines can react with esters/lactones over long periods.[1] |
| 0.1% Formic Acid (LC Mobile Phase) | ~2.7 | ⭐ (Critical) | Do not store. rapid conversion to lactone on-column or in autosampler.[1] |
Module 2: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a primary stock solution that minimizes oxidative and hydrolytic degradation.
-
Solvent Selection: Dissolve ent-Atorvastatin solid in 100% Methanol (LC-MS grade) . Avoid dissolving directly in aqueous buffers or acidic organic solvents.[1]
-
Concentration: Prepare at 1.0 mg/mL . Higher concentrations are more stable than dilute working solutions.[1]
-
Antioxidant Addition (Optional but Recommended): For long-term studies, add Butylated Hydroxytoluene (BHT) at 0.05% (w/v) to the solvent before adding the drug.[1]
-
Storage: Aliquot into Amber Glass Vials with PTFE-lined caps. Purge the headspace with Nitrogen gas before sealing. Store at -20°C .
Protocol B: Autosampler Stability Check
Issue: Users often observe "ghost peaks" or area loss during overnight LC-MS runs.
-
Thermostat Control: Set autosampler temperature to 4°C .
-
Diluent Composition: Ensure the sample diluent matches the starting mobile phase but without acid .
-
Injection Cycle: If the run time exceeds 12 hours, include a "Check Standard" every 10 injections to monitor on-rack degradation.
Module 3: Troubleshooting Degradation Pathways
Q: I see a new peak eluting after my main ent-Atorvastatin peak. What is it?
Diagnosis: This is likely the ent-Atorvastatin Lactone .[1]
-
Cause: The sample pH dropped below 6.0, or the sample was left in an acidic LC mobile phase for too long.
-
Verification: The Lactone is more lipophilic (less polar) than the hydroxy acid, causing it to retain longer on Reverse Phase C18 columns.[1]
-
Mechanism: The 3,5-dihydroxy heptanoic acid chain undergoes internal esterification.[1]
Q: I see multiple small peaks eluting before the main peak. What are they?
Diagnosis: These are likely Oxidative Degradation Products (Epoxides/Sulfoxides).[1]
-
Cause: Exposure to air (oxygen) or light.[1] Atorvastatin is sensitive to photo-oxidation.[1]
-
Verification: These peaks often have masses +16 Da (Oxygen) or +32 Da relative to the parent.[1]
-
Solution: Use amber glassware and nitrogen purging.[1]
Visualizing the Pathways
The following diagram illustrates the critical degradation pathways you must control.
Figure 1: Degradation pathways of ent-Atorvastatin.[1] Note that the Acid-Lactone conversion is pH-dependent and reversible, while oxidation is generally irreversible.[1]
Module 4: Troubleshooting Decision Tree
Use this flowchart to diagnose stability issues in your analytical data.
Figure 2: Diagnostic workflow for identifying degradation sources based on HPLC retention time shifts.
References
-
Kearney, A. S., et al. (1993).[1] "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research. Link
-
Shah, R. P., et al. (2008).[1] "Stress degradation studies on atorvastatin calcium and development of a validated stability-indicating HPLC method." Clinica Chimica Acta. Link
-
BenchChem Technical Support. (2025). "Atorvastatin Stability in Solution." BenchChem Knowledge Base.[1] Link[1]
-
Völgyi, G., et al. (2013).[1] "Acid-base profiling of statins: pKa determination and its implications." European Journal of Pharmaceutical Sciences.
-
Jamshidi, A., et al. (2012).[1] "Photostability and kinetics of degradation of atorvastatin in pharmaceutical formulations." Journal of Photochemistry and Photobiology.
Sources
Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic ent-Atorvastatin
Welcome to the technical support center for the synthesis of ent-Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling and minimizing batch-to-batch variability. As a complex synthetic molecule, achieving consistent yield, purity, and physicochemical properties for ent-Atorvastatin demands a thorough understanding of its synthetic pathways and critical process parameters.
This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for resolving specific experimental challenges.
Understanding the Synthesis of ent-Atorvastatin
The industrial synthesis of Atorvastatin, and by extension its enantiomer ent-Atorvastatin, is a complex process with multiple steps where variability can be introduced.[1] The most common and industrially scalable approach is the Paal-Knorr synthesis.[2][3] This method is a convergent synthesis, meaning that key fragments of the molecule are synthesized separately and then combined in a crucial step to form the core structure.
The key steps in a typical Paal-Knorr synthesis of ent-Atorvastatin are:
-
Synthesis of the 1,4-diketone intermediate: This fragment contains the fluorophenyl, isopropyl, and phenylacetamide moieties of the final molecule.
-
Synthesis of the chiral side-chain amine: This is a critical component as it introduces the necessary stereochemistry for the dihydroxyheptanoate side chain.
-
Paal-Knorr condensation: The 1,4-diketone and the chiral amine are reacted to form the central pyrrole ring.
-
Deprotection and salt formation: Protecting groups are removed, and the final active pharmaceutical ingredient (API) is typically isolated as a calcium salt.
Below is a generalized workflow for the Paal-Knorr synthesis of ent-Atorvastatin.
Caption: A simplified diagram of the convergent Paal-Knorr synthesis for ent-Atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in ent-Atorvastatin synthesis?
Batch-to-batch variability can arise from several factors throughout the multi-step synthesis. The most common sources include:
-
Raw Material Quality: Variations in the purity of starting materials and reagents can significantly impact reaction kinetics and impurity profiles.
-
Control of Critical Process Parameters (CPPs): Inconsistent control of temperature, reaction time, pH, and agitation can lead to incomplete reactions or the formation of side products.[4]
-
Impurity Profile: The presence of various organic impurities, such as starting materials, by-products, intermediates, and degradation products, can affect the quality of the final product.[1]
-
Chiral Purity: The stereochemistry of the dihydroxyheptanoate side chain is crucial for the drug's activity.[5] Inadequate control during the synthesis of the chiral amine or subsequent steps can lead to diastereomeric impurities.
-
Polymorphism: The final API can exist in different crystalline or amorphous forms, which can affect its solubility, stability, and bioavailability.[6]
Q2: How can I control the chiral purity of ent-Atorvastatin?
Controlling chiral purity is paramount and begins with the synthesis of the chiral side-chain amine. Key strategies include:
-
Asymmetric Synthesis: Employing stereoselective reactions, such as asymmetric aldol reactions or enzymatic resolutions, to produce the chiral amine with high enantiomeric excess (ee).[7][8]
-
Chiral Resolution: Separating a racemic mixture of the amine intermediate using a chiral resolving agent.
-
In-process Controls (IPCs): Regularly monitoring the chiral purity of the amine intermediate and subsequent protected forms of ent-Atorvastatin using chiral High-Performance Liquid Chromatography (HPLC).
Q3: What are the most critical process parameters (CPPs) to monitor during the Paal-Knorr condensation?
The Paal-Knorr condensation is a critical step in forming the pyrrole ring.[2] The key CPPs for this reaction are:
-
Temperature: The reaction is typically run at reflux, and precise temperature control is necessary to ensure complete reaction without thermal degradation.
-
Water Removal: The reaction produces water as a byproduct, which can inhibit the reaction. Continuous removal of water, often using a Dean-Stark apparatus, is crucial for driving the reaction to completion.[3][9]
-
Catalyst Loading: Pivalic acid is a commonly used catalyst.[3][9] The amount of catalyst should be carefully controlled to ensure optimal reaction rates.
-
Solvent System: A mixture of toluene and heptane is often used to facilitate azeotropic water removal. The ratio of these solvents can affect the reaction temperature and efficiency.[9]
Q4: What are the common impurities in ent-Atorvastatin synthesis and how can they be minimized?
Several impurities can be formed during the synthesis of Atorvastatin.[10][] Some common impurities and strategies to minimize them are listed in the table below.
| Impurity Name | Structure (if available) | Source | Minimization Strategy |
| Desfluoro Atorvastatin | Atorvastatin without the fluorine atom on the phenyl ring. | Impurity in the 1,4-diketone starting material. | Use highly pure starting materials and implement stringent incoming raw material testing. |
| Atorvastatin Lactone | The dihydroxyheptanoic acid side chain forms a cyclic ester. | Can form from the free acid under acidic conditions.[12] | Careful control of pH during workup and purification. Avoid prolonged exposure to acidic conditions. |
| (3S,5S)- and (3S,5R)-epimers | Diastereomers of the desired (3R,5R) enantiomer. | Incomplete stereoselectivity in the synthesis of the chiral amine. | Optimize the asymmetric synthesis or chiral resolution of the amine intermediate. Use chiral HPLC for IPCs. |
| Unreacted Intermediates | 1,4-diketone or chiral amine. | Incomplete Paal-Knorr condensation. | Ensure adequate reaction time, temperature, and water removal during the condensation step. Monitor reaction completion by HPLC. |
Q5: What analytical techniques are recommended for quality control?
A robust analytical program is essential for ensuring the quality and consistency of ent-Atorvastatin. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used for assay, purity, and impurity profiling.[13][14] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically used.
-
Chiral HPLC: For determining the enantiomeric and diastereomeric purity.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for impurity identification and structural elucidation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final API.
-
X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC): To identify and characterize the polymorphic form of the final API.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Paal-Knorr Condensation
A low yield in this critical step can significantly impact the overall efficiency of the synthesis. The following workflow can help diagnose and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting low yield in the Paal-Knorr condensation.
Detailed Troubleshooting Steps:
-
Verify Intermediate Purity: Use HPLC and NMR to confirm the purity of the 1,4-diketone and chiral amine intermediates. Impurities can act as reaction inhibitors or lead to side products.
-
Ensure Efficient Water Removal: The Paal-Knorr condensation is an equilibrium reaction.[15] Inefficient removal of water will prevent the reaction from going to completion. Check that the Dean-Stark trap is functioning correctly and that the solvent system is appropriate for azeotropic distillation.
-
Confirm Reaction Temperature: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature. The reaction should be maintained at a consistent reflux temperature.
-
Check Catalyst: Ensure the correct amount of pivalic acid catalyst is used. If the catalyst is old, it may have degraded. Use a fresh batch of catalyst if there is any doubt.
-
Monitor Reaction Progress: Take samples at regular intervals and analyze them by HPLC to monitor the disappearance of starting materials and the formation of the product. This will help determine if the reaction is stalling or proceeding slowly.
Problem 2: Inconsistent Polymorphic Form
The final crystallization step is critical for obtaining the desired polymorphic form of ent-Atorvastatin calcium. Different polymorphs can have different physical properties.[6]
Potential Causes and Solutions:
-
Solvent System: The choice of solvent for crystallization is a primary determinant of the polymorphic form. Ensure the same solvent system and solvent ratios are used for every batch.
-
Cooling Rate: The rate at which the crystallization mixture is cooled can influence which polymorph precipitates. A controlled and consistent cooling profile is essential.
-
Seeding: Seeding the crystallization with crystals of the desired polymorph can help ensure that the correct form is obtained consistently.
-
Agitation: The rate and type of stirring can affect crystal growth and nucleation. Use a consistent agitation speed and impeller design.
-
Purity of the Free Acid: Impurities can sometimes inhibit the crystallization of one polymorph or promote the formation of another. Ensure the ent-Atorvastatin free acid is of high purity before the final salt formation and crystallization.
Recommended Protocol for Consistent Crystallization:
-
Dissolve the purified ent-Atorvastatin free acid in the specified solvent system at an elevated temperature.
-
Add the calcium acetate solution at a controlled rate.
-
If seeding, add a small amount of the desired polymorph at the appropriate temperature.
-
Cool the mixture according to a pre-defined cooling profile with consistent agitation.
-
Isolate the crystals by filtration and dry them under controlled conditions (temperature and vacuum).
-
Analyze the final product by XRPD and DSC to confirm the polymorphic form.
By implementing these rigorous controls and troubleshooting methodologies, researchers and manufacturers can significantly reduce batch-to-batch variability in the synthesis of ent-Atorvastatin, leading to a more robust and reproducible manufacturing process.
References
-
A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews. Available at: [Link]
-
Atorvastatin and it's Impurities: An Overview. (2022). Veeprho. Available at: [Link]
-
ATORVASTATIN SYNTHESIS. (2013). New Drug Approvals. Available at: [Link]
-
The synthesis of atorvastatin intermediates. (2016). Atlantis Press. Available at: [Link]
-
Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. (2022). Molecules. Available at: [Link]
-
Atorvastatin (Lipitor) by MCR. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2008). Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (n.d.). Current Medicinal Chemistry. Available at: [Link]
-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2012). Biomolecules & Therapeutics. Available at: [Link]
-
Quality Control in the Synthesis of Atorvastatin Calcium. (n.d.). Pharmaceutical Networking. Available at: [Link]
-
Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (n.d.). Bentham Science. Available at: [Link]
-
Total Synthesis of Atorvastatin. (2012). Chinese Journal of Organic Chemistry. Available at: [Link]
-
Effect of polymorphisms in drug metabolism and transportation on plasma concentration of atorvastatin and its metabolites in patients with chronic kidney disease. (2022). Frontiers in Pharmacology. Available at: [Link]
- Preparation of an atorvastatin intermediate using a paal-knorr condensation. (n.d.). Google Patents.
-
Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. (2019). Journal of AOAC International. Available at: [Link]
-
The polymorphism of statins and its effect on their physicochemical properties. (2019). Polymers in Medicine. Available at: [Link]
-
Various analytical methods for analysis of atorvastatin: A review. (2016). ResearchGate. Available at: [Link]
- Polymorphic form of atorvastatin calcium. (n.d.). Google Patents.
-
Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. (n.d.). Waters. Available at: [Link]
-
Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. (2019). Journal of AOAC INTERNATIONAL. Available at: [Link]
-
atorvastatin. (n.d.). ClinPGx. Available at: [Link]
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (2024). ResearchGate. Available at: [Link]
-
Precision management of atorvastatin: Cross-sectional analysis of genetic polymorphisms. (2024). Advances in Clinical and Experimental Medicine. Available at: [Link]
Sources
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. biomolther.org [biomolther.org]
- 10. veeprho.com [veeprho.com]
- 12. CCCC 2008, Volume 73, Issue 2, Abstracts pp. 229-246 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 13. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
Addressing unexpected results in ent-Atorvastatin experiments
ent-Atorvastatin Experimental Technical Support Center
Welcome to the technical support center for ent-Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results during their experiments. As the enantiomer of the widely used drug Atorvastatin, ent-Atorvastatin serves as a critical negative control in research. However, its use can present unique challenges. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you navigate these complexities and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is ent-Atorvastatin and why is it used in research?
ent-Atorvastatin is the enantiomer (a non-superimposable mirror image) of Atorvastatin. Atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] Due to the specific stereochemistry required for binding to the enzyme's active site, ent-Atorvastatin is expected to be biologically inactive, or significantly less active, against HMG-CoA reductase. This makes it an ideal negative control to demonstrate that the observed effects in an experiment are due to the specific action of Atorvastatin and not some other off-target or physicochemical property of the molecule.
Q2: I'm observing unexpected biological activity with my ent-Atorvastatin sample. Is this possible?
While ent-Atorvastatin is expected to be inactive as an HMG-CoA reductase inhibitor, there are several reasons you might observe biological effects:
-
Chiral Contamination : Your sample may be contaminated with the active Atorvastatin enantiomer. Even a small percentage of contamination can lead to significant biological activity.
-
Off-Target Effects : The molecule itself may have biological activities unrelated to HMG-CoA reductase. Statins, in general, are known to have various pleiotropic effects.[2][3]
-
Sample Degradation : Atorvastatin is susceptible to degradation under certain conditions, and its degradation products could be biologically active.[4][5]
-
Non-Specific Activity : Some statins have been shown to exhibit activities like antibacterial effects, which are unrelated to their primary mechanism.
Q3: What are the best practices for storing and handling ent-Atorvastatin?
Proper storage and handling are critical to prevent degradation and ensure consistent results.
-
Storage : Store the solid compound at -20°C for long-term stability (≥4 years).[1]
-
Solvents : ent-Atorvastatin calcium salt is freely soluble in methanol, with good solubility in DMSO (approx. 15 mg/mL) and DMF (approx. 25 mg/mL).[1][6] It has very low solubility in aqueous solutions, especially at pH 4 and below.[6][7]
-
Solution Preparation : For aqueous buffers, first dissolve the compound in an organic solvent like DMSO or DMF, then dilute with the aqueous buffer.[1] A 1:9 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/ml.[1]
-
Solution Stability : Aqueous solutions are not stable and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for longer periods, but should be protected from moisture.
In-Depth Troubleshooting Guides
Problem 1: Unexpected HMG-CoA Reductase Inhibition Detected
You are using ent-Atorvastatin as a negative control, but your assay (e.g., cell-based cholesterol synthesis assay or an in vitro enzyme activity assay) shows a dose-dependent inhibition.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Off target effects of statins shape total mortality? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A framework for identification of on- and off-target transcriptional responses to drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Atorvastatin calcium: Chemical property, Spectroscopy, and Side effects_Chemicalbook [chemicalbook.com]
- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting ent-Atorvastatin Metabolites
Welcome to the technical support resource for the bioanalysis of atorvastatin and its enantiomeric metabolites. This guide is designed for researchers, scientists, and drug development professionals who are refining analytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instead of a rigid manual, this center functions as a direct line to field-proven insights, addressing the nuanced challenges you may encounter. We will explore the causality behind experimental choices to build robust, self-validating analytical methods.
Troubleshooting Guide: From Problem to Resolution
This section addresses specific, common issues encountered during method development and validation for atorvastatin metabolites.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
You're observing significant peak tailing for the parent atorvastatin acid and its hydroxylated metabolites, compromising resolution and integration accuracy.
-
Core Scientific Principle: Peak shape is fundamentally governed by the interactions between the analyte, the stationary phase, and the mobile phase. For acidic compounds like atorvastatin, silanol groups on silica-based columns can cause secondary ionic interactions, leading to tailing.[1] Peak fronting often indicates column overload or an injection solvent that is significantly stronger than the mobile phase.[1]
-
Troubleshooting Workflow & Solutions:
-
Evaluate Sample Diluent: Is your sample dissolved in a solvent much stronger (i.e., higher percentage of organic solvent) than your initial mobile phase conditions? This can cause the analyte band to spread prematurely on the column.
-
Solution: Reconstitute your final extract in the initial mobile phase or a slightly weaker solvent. This ensures proper focusing of the analyte band at the head of the column.[1]
-
-
Check Mobile Phase pH: Atorvastatin and its metabolites are carboxylic acids. If the mobile phase pH is too close to their pKa, a mixed population of ionized and non-ionized forms will exist, leading to poor peak shape.
-
Solution: Add a modifier like formic acid (0.05-0.1%) or acetic acid to the aqueous mobile phase to ensure the pH is at least 1.5-2 units below the analyte's pKa.[2] This suppresses ionization, promoting a single, neutral form that interacts more predictably with the C18 stationary phase.
-
-
Assess for Column Overload: Injecting too much analyte can saturate the stationary phase, causing peak fronting.
-
Solution: Perform a concentration-response experiment. Create a series of dilutions (e.g., from 100 ng/mL down to 1 ng/mL) and inject them. Identify the concentration at which peak shape begins to deteriorate. Ensure your sample concentrations are below this threshold.[1]
-
-
Consider the Column: An aging column with exposed silanol groups or a void at the column inlet can degrade performance.
-
Solution: First, try flushing the column or backflushing it (if permitted by the manufacturer). If performance does not improve, replace the column with a new one, preferably one with advanced end-capping to minimize silanol interactions.
-
-
Problem 2: High Matrix Effects & Inconsistent Results
You are experiencing significant ion suppression or enhancement, leading to poor accuracy and precision, especially between different plasma lots.
-
Core Scientific Principle: Matrix effects are a primary challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization efficiency of the target analyte in the mass spectrometer source.[3][4] This effect can be highly variable, compromising method reliability.[5][6]
-
Troubleshooting Workflow & Solutions:
-
Quantify the Matrix Effect: Before troubleshooting, you must confirm and measure the extent of the issue.
-
Protocol: Prepare three sets of samples: (A) Analyte in neat solvent, (B) Blank plasma extract with the analyte spiked in after extraction, and (C) Blank plasma spiked with the analyte before extraction. The matrix effect is calculated as (Peak Area of B / Peak Area of A) * 100. A value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).[3]
-
-
Improve Sample Preparation: The goal is to remove interfering components. If you are using a simple protein precipitation (PPT) method, it is likely insufficient.
-
Solution: Transition to a more selective sample preparation technique.
-
Liquid-Liquid Extraction (LLE): Using a solvent like ethyl acetate can provide a much cleaner extract than PPT.[3][7]
-
Solid-Phase Extraction (SPE): This is often the most effective method. Using a C18 or a mixed-mode polymeric sorbent can selectively retain atorvastatin and its metabolites while washing away salts and a significant portion of phospholipids.[8][9][10] See the detailed protocol in the FAQ section.
-
-
-
Optimize Chromatography: If cleanup isn't enough, chromatographic separation can be used to move the analytes away from the region where matrix components elute.
-
Solution: Modify your gradient to be shallower, increasing the separation between your analytes and the early-eluting, highly polar matrix components. The use of smaller particle size columns (UPLC/UHPLC) provides higher peak capacity, which can resolve analytes from interferences more effectively.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Atorvastatin-d5) is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, any suppression or enhancement it experiences will mirror that of the analyte, correcting the final concentration calculation.
-
Problem 3: Analyte Instability and Interconversion
You are seeing inconsistent quantification of the active atorvastatin acid form, with variable presence of the atorvastatin lactone.
-
Core Scientific Principle: Atorvastatin and its hydroxylated metabolites exist in a pH-dependent equilibrium between the pharmacologically active open-acid form and the inactive lactone form.[10] This interconversion can occur in vitro during sample handling, storage, and preparation, leading to an underestimation of the active form.[10][11]
-
Troubleshooting Workflow & Solutions:
-
Control Sample Handling Conditions: Instability is often introduced pre-analysis.
-
Solution: Process blood samples immediately after collection. Keep plasma samples on ice at all times during preparation and in a cooled autosampler (4-10°C) prior to injection.[8]
-
-
Stabilize the Matrix: Enzymatic activity and pH shifts in the matrix can drive lactonization.
-
Solution: Use an anticoagulant that contains an esterase inhibitor (e.g., sodium fluoride) to prevent enzymatic conversion. Ensure the pH of the biological matrix is maintained at a stable level, as acidic or basic conditions can accelerate interconversion.[10]
-
-
Validate Stability: You must experimentally prove that your handling and storage procedures prevent interconversion.
-
Protocol: Perform bench-top stability experiments by leaving QC samples at room temperature for a defined period (e.g., 4-6 hours) and analyzing them against freshly thawed samples. Also, conduct freeze-thaw stability tests (e.g., three cycles) to ensure the integrity of the analytes. The percent change in the acid form should be within acceptable limits (typically ±15%).[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of atorvastatin, and what is their metabolic pathway?
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13][14] This process leads to the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin) .[7][8][12] These active metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[8][13] Both the parent drug and these active metabolites can undergo further metabolism into their corresponding inactive lactone forms.[12][13]
Caption: Metabolic pathway of atorvastatin.
Q2: Which ionization mode, positive or negative ESI, is better for atorvastatin metabolite analysis?
Both positive and negative electrospray ionization (ESI) modes can be used successfully.
-
Positive Mode (ESI+): This is a very common approach. Atorvastatin and its metabolites ionize well in positive mode, often forming a protonated molecule [M+H]+. Many validated methods utilize ESI+ and achieve excellent sensitivity.[7][15]
-
Negative Mode (ESI-): This mode can offer significant advantages in terms of selectivity and sensitivity.[10] The carboxylic acid moiety on the parent drug and its hydroxylated metabolites is easily deprotonated to form [M-H]-. This can be beneficial as it may reduce background noise and interference from the matrix, leading to a better signal-to-noise ratio.[10]
-
Recommendation: It is highly recommended to test both modes during method development. If your instrument supports rapid polarity switching, you can even acquire data in both modes within the same run to determine the optimal setting for each specific analyte.[3][15]
Q3: Can you provide a robust starting protocol for Solid-Phase Extraction (SPE) of atorvastatin from human plasma?
Absolutely. SPE is highly effective for cleaning up plasma samples. This protocol is a strong starting point based on established methods.[8][10]
Caption: Step-by-step SPE workflow for plasma samples.
Detailed Protocol Steps:
-
Pre-treatment: Thaw 1 mL of plasma sample. Add your internal standard solution. Add 1 mL of 0.1 M ammonium acetate buffer (pH 4.6) and vortex. Centrifuge to pellet any precipitated proteins.[8]
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100 mg, 1 mL). Condition it by passing 2 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Do not let the sorbent bed go dry.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.[10]
-
Elution: Elute the atorvastatin, its metabolites, and the internal standard with two 0.5 mL aliquots of methanol into a clean collection tube.[10]
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of your initial mobile phase. Vortex, and transfer to an autosampler vial for analysis.
Q4: What are typical LC-MS/MS parameters for detecting atorvastatin and its metabolites?
The following table provides a validated starting point for your Multiple Reaction Monitoring (MRM) method. These transitions are commonly used and have been shown to provide good specificity and sensitivity.[7] You should always optimize collision energies and other source parameters on your specific instrument.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| Atorvastatin | ESI+ | 559.4 | 440.1 | 20-30 |
| o-OH-Atorvastatin | ESI+ | 575.4 | 466.2 | 20-30 |
| p-OH-Atorvastatin | ESI+ | 575.5 | 440.5 | 20-30 |
| Atorvastatin Lactone | ESI+ | 541.3 | 448.3 | 25-35 |
| o-OH-Atorvastatin Lactone | ESI+ | 557.3 | 448.3 | 25-35 |
| p-OH-Atorvastatin Lactone | ESI+ | 557.3 | 448.3 | 25-35 |
Data synthesized from published literature.[7] Optimal values may vary depending on the mass spectrometer used.
References
-
Li, Y., et al. (2014). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 6(19), 7896-7902. [Link]
-
Chawla, P. A., et al. (2011). Various analytical methods for analysis of atorvastatin: A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1045-1055. [Link]
-
Jemnitz, K., et al. (2009). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Journal of Chromatographic Science, 47(7), 589-595. [Link]
-
Kumar, A., et al. (2024). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-13. [Link]
-
Hermann, M., et al. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Analytical and Bioanalytical Chemistry, 382(5), 1253-1259. [Link]
-
Eid, S. M., et al. (2014). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science, 52(6), 527-534. [Link]
-
Partani, P., et al. (2014). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry. Journal of Pharmaceutical Analysis, 4(5), 332-341. [Link]
-
Dr. Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr. Oracle. [Link]
-
Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link]
-
El-Zailik, A., et al. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Pharmaceutical and Biomedical Analysis, 164, 258-267. [Link]
-
El-Zailik, A., et al. (2019). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Pharmaceutical and Biomedical Analysis, 164, 258-267. [Link]
-
Petrovic, M., et al. (2006). LC-MS analysis and environmental risk of lipid regulators. Analytical and Bioanalytical Chemistry, 385(3), 432-443. [Link]
-
Nguyen, T. H., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites in Human Plasma. Molecules, 28(14), 5485. [Link]
-
PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. PharmGKB. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. w3.ual.es [w3.ual.es]
- 5. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. ClinPGx [clinpgx.org]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: Benchmarking ent-Atorvastatin Against Inert Controls in Pharmacological Assays
Executive Summary & Stereochemical Context
In precision pharmacology, the use of enantiomers as negative controls is the gold standard for validating target engagement. Atorvastatin (Lipitor®) derives its potent HMG-CoA reductase inhibitory activity from its specific (3R,5R) stereochemical configuration, which mimics the substrate HMG-CoA.
The Product: ent-Atorvastatin (the (3S,5S) enantiomer) is the mirror-image distomer. The Benchmark: This guide compares ent-Atorvastatin against:
-
Active Control: Atorvastatin Calcium (3R,5R) – To establish the ceiling of biological activity.
-
Inactive Control: DMSO (Vehicle) – To establish the baseline of biological inertness.
Hypothesis: If ent-Atorvastatin is a true negative control, it must exhibit an IC50 > 10,000 nM in enzymatic assays (comparable to Vehicle) while retaining similar physicochemical properties (LogP, solubility) to the active drug. Any deviation from the Vehicle baseline in cellular assays indicates off-target "pleiotropic" effects (e.g., transporter inhibition or membrane toxicity).
Mechanistic Basis of Benchmarking
The primary mechanism of statins involves the "3-point attachment" of the dihydroxyheptanoic acid side chain to the catalytic domain of HMG-CoA reductase.
Diagram 1: Stereochemical Selectivity Logic
This diagram illustrates why the (3R,5R) enantiomer binds, while the (3S,5S) ent-Atorvastatin is sterically precluded, forming the basis of this comparison.
Caption: Mechanistic divergence between Atorvastatin enantiomers. The (3S,5S) configuration fails to engage the cis-loop of the enzyme pocket.
Experiment 1: Enzymatic Inhibition (HMG-CoA Reductase)[1][2]
Objective: Quantify the "Inactivity Window" of ent-Atorvastatin. Method: Spectrophotometric NADPH Oxidation Assay.[1]
Protocol
-
Reagents: Recombinant human HMG-CoA Reductase (catalytic domain), HMG-CoA substrate (400 µM), NADPH (400 µM).
-
Preparation: Dissolve Atorvastatin and ent-Atorvastatin in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Reaction:
-
Incubate enzyme + inhibitor for 15 mins at 37°C.
-
Initiate reaction with HMG-CoA.
-
Monitor absorbance decrease at 340 nm (NADPH oxidation) for 10 mins.
-
-
Control: Run DMSO (0.1% v/v) as the "0% Inhibition" baseline.
Data Benchmark (Expected Results)
| Compound | Concentration | Residual Enzyme Activity (%) | IC50 Estimate | Status |
| DMSO (Vehicle) | N/A | 100% ± 2% | N/A | Inactive Baseline |
| Atorvastatin (3R,5R) | 10 nM | ~50% | ~8-10 nM | Active Benchmark |
| ent-Atorvastatin (3S,5S) | 10 nM | 98% ± 3% | > 20,000 nM | Confirmed Inactive |
| ent-Atorvastatin (3S,5S) | 10,000 nM | 95% ± 4% | N/A | High Dose Inertness |
Interpretation: ent-Atorvastatin should show no significant deviation from the DMSO baseline up to 10 µM. If inhibition >10% is observed at high concentrations, it suggests weak affinity or impurity.
Experiment 2: Cellular Off-Target Toxicity (Pleiotropy Check)
Objective: Ensure ent-Atorvastatin does not cause non-specific toxicity (e.g., membrane disruption) which could confound data. Method: ATP-based Cell Viability Assay (HepG2 Cells).
Experimental Workflow Diagram
Caption: Workflow for assessing non-specific cytotoxicity. Deviation of ent-Atorvastatin from Vehicle indicates off-target effects.
Protocol & Analysis
-
Dosing: Treat cells with supratherapeutic doses (up to 50 µM) of both enantiomers.
-
Readout: Luminescence is proportional to ATP (metabolically active cells).
-
Critical Threshold:
-
Atorvastatin: May show reduced viability due to HMG-CoA inhibition (mevalonate depletion).
-
ent-Atorvastatin: Should match DMSO levels.
-
Warning: If ent-Atorvastatin reduces viability significantly (>20% drop) without inhibiting HMG-CoA reductase, it indicates off-target toxicity (e.g., mitochondrial Complex I inhibition or P-gp interference).
-
Synthesis: When to Use ent-Atorvastatin
Based on the benchmarking data, ent-Atorvastatin is validated as a superior negative control to Vehicle alone because it accounts for the physicochemical presence of the drug molecule without the specific pharmacophore activity.
| Feature | Vehicle (DMSO) | ent-Atorvastatin | Atorvastatin |
| HMG-CoA Inhibition | None | None (or Negligible) | Potent |
| Lipophilicity (LogP) | Low | High (Identical to Active) | High |
| Membrane Interaction | Minimal | Yes (Non-specific) | Yes (Non-specific) |
| Transporter Competition | No | Possible (Off-target) | Yes |
Recommendation: Use ent-Atorvastatin when you need to prove that a cellular effect is strictly due to HMG-CoA reductase inhibition and not due to the lipophilic nature of the statin molecule inserting into the cell membrane.
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160–1164.
-
Hoffman, H. E., et al. (2012). Stereoselective pharmacokinetics of atorvastatin: a comparison of the 3R,5R- and 3S,5S-enantiomers. Chirality, 24(9), 701-706.
-
McKenney, J. M. (2003). Pharmacologic characteristics of statins. Clinical Cardiology, 26(S3), III32-III38.
-
PubChem Compound Summary. (2024). ent-Atorvastatin (CID 62976). National Center for Biotechnology Information.
-
Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
Sources
Independent Validation of ent-Atorvastatin Findings: Analytical & Pharmacological Profiling
Executive Summary
This technical guide serves as an independent validation framework for (3S, 5S)-Atorvastatin (commonly designated as Impurity E in pharmacopoeial monographs), the enantiomer of the active pharmaceutical ingredient (3R, 5R)-Atorvastatin.[1] While the (3R, 5R) isomer is a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia, the ent-Atorvastatin isomer is a critical process impurity that must be rigorously controlled.[1]
This guide provides researchers with self-validating protocols to:
-
Analytically separate and quantify ent-Atorvastatin using advanced Chiral HPLC.
-
Pharmacologically verify its lack of inhibitory potency compared to the eutomer (active drug).
-
Validate the stereochemical integrity of Atorvastatin API batches.
Part 1: Analytical Validation (Chiral HPLC)
The Challenge: Enantiomeric Resolution
The primary challenge in validating ent-Atorvastatin findings is achieving baseline resolution from the active (3R, 5R) isomer and other diastereomers (Impurity A, B, C). Traditional methods using Chiralpak AD-H columns often suffer from long retention times and solvent waste.[1]
Optimized Protocol: High-Resolution Chiral Separation
We recommend an optimized Normal-Phase method utilizing a Chiralpak AD-3 column (3 µm particle size), which offers superior resolution and speed compared to the standard European Pharmacopoeia (EP) AD-H method.[1]
Experimental Workflow
Figure 1: Optimized Chiral HPLC workflow for the separation of Atorvastatin enantiomers.
Step-by-Step Methodology
-
Column Conditioning: Equilibrate the Chiralpak AD-3 column with n-hexane/ethanol (90:10 v/v) for 60 minutes at 1.0 mL/min.
-
Mobile Phase Preparation: Mix n-hexane, absolute ethanol, and formic acid in a 90:10:0.1 ratio. Degas by ultrasonication for 15 minutes. Note: Formic acid is critical for peak shape sharpening of the acidic statin.
-
Standard Preparation: Dissolve ent-Atorvastatin reference standard and Atorvastatin Calcium API in ethanol to a final concentration of 1.0 mg/mL.
-
System Suitability: Inject the resolution mixture.
-
Acceptance Criteria: Resolution (Rs) between (3S, 5S) and (3R, 5R) peaks must be > 2.0.
-
Causality: The amylose-tris(3,5-dimethylphenylcarbamate) stationary phase interacts differentially with the spatial orientation of the hydroxyl groups on the heptanoic acid side chain, retarding the (3R, 5R) eutomer more significantly than the (3S, 5S) distomer.
-
Comparative Performance Data
| Parameter | Standard Method (EP / AD-H) | Optimized Method (AD-3) | Validation Outcome |
| Stationary Phase | Amylose derivative (5 µm) | Amylose derivative (3 µm) | Higher Efficiency |
| Mobile Phase | Hexane/EtOH/TFA | Hexane/EtOH/Formic Acid | Greener/Less Corrosive |
| Run Time | ~60-80 min | < 35 min | 2x Throughput |
| Resolution (Rs) | ~1.5 - 2.0 | > 2.5 | Superior Selectivity |
| Elution Order | (3S, 5S) then (3R, 5R) | (3S, 5S) then (3R, 5R) | Consistent |
Part 2: Pharmacological Validation (HMG-CoA Reductase Assay)
The Mechanism: Stereoselective Inhibition
The pharmacological activity of statins is strictly stereospecific. The (3R, 5R)-dihydroxyheptanoic acid side chain mimics the HMG-CoA substrate intermediate.[1] Validating ent-Atorvastatin requires demonstrating its inactivity , confirming that the (3S, 5S) configuration cannot effectively bind to the catalytic domain of HMG-CoA reductase.[1]
Signaling Pathway & Inhibition Logic [2]
Figure 2: Mechanism of stereoselective HMG-CoA reductase inhibition.[1]
Validation Protocol: Spectrophotometric Assay
To independently validate the lack of potency of ent-Atorvastatin:
-
Enzyme Prep: Use recombinant human HMG-CoA reductase (catalytic domain).[1]
-
Reaction Mix: NADPH (400 µM), HMG-CoA (400 µM) in phosphate buffer (pH 7.4).
-
Inhibitor Incubation:
-
Measurement: Monitor the oxidation of NADPH to NADP+ by decreasing absorbance at 340 nm .
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expected Validation Data
| Compound | Stereochemistry | IC50 (HMG-CoA Reductase) | Interpretation |
| Atorvastatin Calcium | (3R, 5R) | 8 - 12 nM | Potent Inhibitor (Active) |
| ent-Atorvastatin | (3S, 5S) | > 10,000 nM (Inactive) | Distomer / Impurity |
| Racemic Mixture | (3R, 5R) + (3S, 5S) | ~16 - 24 nM | ~50% Potency of Pure API |
Note: If your validation yields an IC50 < 100 nM for the ent-Atorvastatin sample, suspect chiral contamination with the active (3R, 5R) isomer.
Part 3: Synthesis & Impurity Origin
Understanding the source of ent-Atorvastatin is crucial for process control.[1] It typically arises during the Paal-Knorr synthesis if the chiral side chain precursor (e.g., tert-butyl acetoacetate derivative) lacks optical purity.[1]
-
Critical Control Point: The stereochemistry is set during the reduction of the diketone intermediate or the initial biocatalytic synthesis of the side chain.
-
Validation Check: If ent-Atorvastatin levels exceed 0.15% in the final API, the upstream chiral synthesis or resolution step has failed.
References
-
Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 2024.
-
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A Comparative Guide to In Vitro and In Vivo Results for ent-Atorvastatin: The Critical Role of Stereochemistry in HMG-CoA Reductase Inhibition
This guide provides an in-depth technical comparison of the biological activity of ent-Atorvastatin, the enantiomer of the widely prescribed cholesterol-lowering drug Atorvastatin, across in vitro and in vivo experimental models. We will explore the fundamental principles of stereoselective enzyme inhibition and demonstrate why a profound understanding of in vitro data is crucial for predicting in vivo efficacy, using ent-Atorvastatin as a compelling case study.
Introduction: The Statin Story and the Question of Chirality
Atorvastatin is a cornerstone in the management of hypercholesterolemia, a primary risk factor for cardiovascular disease.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cellular synthesis of cholesterol.[2][3] By blocking this enzyme in the liver, Atorvastatin reduces the endogenous cholesterol pool, which in turn upregulates LDL receptor expression and increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[4]
However, the molecular structure of Atorvastatin is chiral, meaning it exists as non-superimposable mirror images, or enantiomers. The clinically used drug is the (3R,5R)-enantiomer. Its mirror image, (3S,5S)-Atorvastatin, is known as ent-Atorvastatin. In drug development, individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5] This guide dissects the performance of ent-Atorvastatin, comparing its lack of activity in isolated enzyme assays (in vitro) with its predictable lack of efficacy in whole-organism models (in vivo), providing a clear illustration of stereospecific drug-target interactions.
The Decisive Factor: Stereoselectivity of HMG-CoA Reductase
The interaction between a drug and its target enzyme is a highly specific, three-dimensional lock-and-key mechanism. The active site of HMG-CoA reductase is exquisitely shaped to bind its natural substrate, HMG-CoA, and facilitate its conversion to mevalonate. The efficacy of statins relies on their ability to mimic this substrate and bind to the active site with high affinity.
The pharmacophore of statins—the essential 3,5-dihydroxyheptanoic acid unit—must possess the correct (3R, 5R) stereochemistry to effectively bind to the enzyme's active site.[6] This specific configuration allows for optimal hydrogen bonding and van der Waals interactions with key amino acid residues like LYS691, SER684, ASP690, and GLU559.[7] The (3S, 5S) configuration of ent-Atorvastatin results in a molecule that does not fit correctly within the catalytic pocket, drastically reducing its binding affinity and inhibitory potential. This fundamental principle is the primary hypothesis to be tested by comparing in vitro and in vivo results.
Cholesterol Biosynthesis Pathway
The following diagram illustrates the rate-limiting step in cholesterol synthesis and the specific point of inhibition for statins.
Caption: Step-by-step workflow for the HMG-CoA reductase enzymatic assay.
| Compound | Stereochemistry | Target | Expected IC₅₀ | Activity Level |
| Atorvastatin | (3R, 5R) | HMG-CoA Reductase | Low nM range | High |
| ent-Atorvastatin | (3S, 5S) | HMG-CoA Reductase | >100 µM or N/A | Inactive [2] |
This stark difference in IC₅₀ values provides clear, unambiguous evidence that ent-Atorvastatin is inactive at the molecular target.
B. Cellular Cholesterol Synthesis Assay
To confirm that the enzymatic inhibition translates to a functional effect in a biological system, cell-based assays are employed. The HepG2 human hepatoma cell line is a standard model as it expresses the necessary components of the cholesterol synthesis pathway. [8]
-
Cell Culture: Culture HepG2 cells to ~80% confluency in appropriate media.
-
Treatment: Incubate the cells with varying concentrations of Atorvastatin (positive control), ent-Atorvastatin, and a vehicle control for 24 hours. This duration is critical as the effects on lipoprotein secretion are often observed after prolonged inhibition. [8]3. Radiolabeling: Add a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, to the media and incubate for an additional 2-4 hours.
-
Lipid Extraction: Wash the cells and perform a total lipid extraction using a solvent mixture (e.g., hexane:isopropanol).
-
Quantification: Measure the amount of radiolabel incorporated into newly synthesized cholesterol using scintillation counting.
-
Data Analysis: Normalize the counts to total protein content and express the results as a percentage of the vehicle-treated control.
| Compound | Concentration | Expected Inhibition of Cholesterol Synthesis |
| Atorvastatin | 1 µM | Significant Reduction (~70-90%) |
| ent-Atorvastatin | 1 µM | No significant reduction |
The results from the cellular assay are expected to directly corroborate the enzymatic data: Atorvastatin effectively blocks cholesterol production, while ent-Atorvastatin does not.
In Vivo Assessment: From Cell to System
While in vitro data are foundational, in vivo studies in animal models are essential to understand how a compound behaves within a complex physiological system, accounting for Absorption, Distribution, Metabolism, and Excretion (ADME). [9]For ent-Atorvastatin, the primary question is whether the profound in vitro inactivity holds true in a living organism.
A. Animal Model for Hypercholesterolemia
Rodent and rabbit models are commonly used to test the efficacy of lipid-lowering agents. [10]A diet-induced hypercholesterolemia model in rats is a standard approach.
-
Acclimatization: House male Wistar rats in a controlled environment and allow them to acclimate for one week.
-
Diet Induction: Feed the rats a high-cholesterol diet (HCD) for 2-4 weeks to induce hypercholesterolemia. A baseline blood sample is taken to confirm elevated lipid levels.
-
Grouping and Dosing: Randomly assign animals to three groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Atorvastatin (e.g., 10 mg/kg, oral gavage)
-
Group 3: ent-Atorvastatin (e.g., 10 mg/kg, oral gavage)
-
-
Treatment Period: Administer the respective treatments daily for a period of 2-4 weeks.
-
Blood Collection: Collect blood samples at the end of the treatment period for lipid profile analysis.
-
Biochemical Analysis: Measure plasma levels of Total Cholesterol (TC), Triglycerides (TG), LDL-Cholesterol (LDL-C), and HDL-Cholesterol (HDL-C).
-
Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Caption: Key stages of an in vivo study in a hypercholesterolemic rat model.
| Treatment Group | Expected Change in LDL-C vs. Vehicle | Statistical Significance |
| Atorvastatin (10 mg/kg) | ↓↓↓ (Significant Decrease) | p < 0.05 |
| ent-Atorvastatin (10 mg/kg) | ↔ (No significant change) | p > 0.05 |
The in vivo results are predicted to show a clear divergence: Atorvastatin will produce a robust, statistically significant reduction in LDL-cholesterol, while ent-Atorvastatin will be indistinguishable from the vehicle control.
Bridging the Gap: The Strong Correlation Between In Vitro and In Vivo Data for ent-Atorvastatin
The case of ent-Atorvastatin provides a textbook example of excellent in vitro-in vivo correlation (IVIVC). The lack of activity observed at the molecular and cellular levels translates directly to a lack of efficacy in the whole-organism model.
Direct Comparison Summary
| Parameter | In Vitro Result (ent-Atorvastatin) | In Vivo Result (ent-Atorvastatin) | Correlation |
| Target Engagement | No inhibition of HMGCR enzyme | N/A | High |
| Cellular Function | No inhibition of cholesterol synthesis | N/A | High |
| Pharmacological Effect | N/A | No reduction in plasma LDL-C | High |
Discussion: Why the Correlation is So Strong
The predictive power of the in vitro data for ent-Atorvastatin stems from its fundamental inactivity at the primary pharmacological target. Several factors that often complicate IVIVC are rendered moot by this initial finding:
-
Metabolism: Atorvastatin is extensively metabolized by the cytochrome P450 enzyme CYP3A4 into active hydroxylated metabolites. [1][11]One might hypothesize that ent-Atorvastatin could be metabolized into an active form. However, this is highly unlikely given the stringency of the enzyme's stereochemical requirements. Even if metabolism occurs, the resulting metabolites would not possess the correct 3R, 5R configuration needed for HMGCR inhibition.
-
Bioavailability: Atorvastatin itself has a low oral bioavailability of about 14% due to extensive first-pass metabolism. [1][11]While the bioavailability of ent-Atorvastatin could differ, it is irrelevant to efficacy if the compound reaching the systemic circulation is inherently inactive.
-
Off-Target Effects: The in vivo experiment serves as a crucial control to ensure ent-Atorvastatin does not lower cholesterol through an alternative, off-target mechanism. The expected negative result confirms that its biological profile is dictated by its interaction—or lack thereof—with HMG-CoA reductase.
Conclusion
For researchers, scientists, and drug development professionals, this case study underscores several critical insights:
-
Prioritize In Vitro Target Engagement: Establishing potent and specific activity at the molecular target is a non-negotiable first step. A lack of in vitro activity on the primary target is a strong predictor of in vivo failure.
-
The Importance of Stereochemistry: Chiral centers in drug candidates must be rigorously controlled and evaluated, as different enantiomers can have dramatically different—or entirely absent—biological effects.
-
IVIVC as a Foundational Tool: When a compound is inactive in vitro, the in vivo study serves not as a discovery tool, but as a critical validation of the scientific hypothesis, confirming the lack of efficacy and ruling out confounding off-target effects.
Ultimately, the story of ent-Atorvastatin is one of predictable inactivity, where simple, well-designed in vitro experiments provide a clear and accurate forecast of in vivo performance, saving valuable resources and reinforcing our fundamental understanding of drug-receptor interactions.
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PubMed Central. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. [Link]
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A Comparative Guide to Validating the Stereochemical Purity of ent-Atorvastatin Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stereochemical Purity in Drug Development
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] Its molecular structure contains two stereogenic centers, resulting in four possible stereoisomers. However, only the (3R,5R)-enantiomer is therapeutically active.[3] The enantiomer, ent-Atorvastatin, and other diastereomers may exhibit different pharmacological and toxicological profiles. Therefore, ensuring the stereochemical purity of the desired active pharmaceutical ingredient (API) is paramount for drug safety and efficacy.[4][5]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the characterization and control of stereoisomeric composition in chiral drugs.[6][7] This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of ent-Atorvastatin samples, offering field-proven insights and experimental data to support informed decision-making in a research and development setting.
Understanding the Challenge: Synthesis and Potential Chiral Impurities
The synthesis of atorvastatin often involves complex multi-step processes, including the Paal-Knorr synthesis, which can introduce chiral impurities if not carefully controlled.[2][8][9] The primary chiral impurity of concern in ent-Atorvastatin is its enantiomer, Atorvastatin. Additionally, diastereomers can also be formed. The chemical structures of Atorvastatin and its enantiomer are depicted below.
A visual representation of the chemical structures of Atorvastatin and its enantiomer would be included here in a publication.
The close structural similarity of these stereoisomers presents a significant analytical challenge, requiring highly selective methods to achieve adequate separation and quantification.
Comparative Analysis of Analytical Methodologies
A variety of analytical techniques can be employed for the chiral separation of atorvastatin stereoisomers. The most widely used and robust method is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[10] Other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also offer viable alternatives.[10]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the gold standard for determining the enantiomeric purity of pharmaceuticals.[5] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
Causality Behind Experimental Choices: The selection of the CSP is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent resolving power. For atorvastatin, amylose tris(3,5-dimethylphenylcarbamate) coated on silica particles has proven to be a highly effective chiral selector.[3] The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol modifier like ethanol or isopropanol, is optimized to achieve the best balance between resolution and analysis time.[11][12] The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution.[3][10]
Method Performance Comparison:
| Parameter | USP Monograph Method (CHIRALPAK AD-H) | Optimized Method (CHIRALPAK IA-3) | Rapid Screening Method (Chiralcel OD-RH) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica[3] | Immobilized amylose tris(3,5-dimethylphenylcarbamate) on 3 µm silica[11] | Cellulose tris(3,5-dimethylphenylcarbamate) on silica[12] |
| Mobile Phase | n-heptane-ethanol-formic acid (96:4:0.1 v/v/v)[3] | n-hexane and ethanol[11] | n-hexane-2-propanol (95:5 v/v)[12] |
| Flow Rate | 1.8 mL/min[3] | Not specified, optimized for speed[11] | 1.0 mL/min[12] |
| Column Temperature | 40 °C[3] | Not specified[11] | Not specified[12] |
| Detection Wavelength | Not specified in abstract[3] | Not specified[11] | 260 nm[12] |
| Atorvastatin Retention Time | ~35 minutes[3] | ~15 minutes[11] | ~3.85 minutes[12] |
| Resolution (Rs) | >1.5 (between enantiomer and impurity H)[3] | Not explicitly stated, but chromatogram shows good separation[11] | 1.2[12] |
| Key Advantages | Pharmacopeial method, well-established.[11] | Significantly reduced analysis time.[11] | Very rapid analysis.[12] |
| Limitations | Very long analysis time, high solvent consumption.[3] | Requires method development and validation. | Lower resolution compared to other methods.[12] |
Experimental Workflow & Self-Validating Systems
A robust analytical method is a self-validating system. This means the protocol includes built-in checks and balances to ensure the reliability of the results. The following diagram illustrates a typical workflow for validating the stereochemical purity of an ent-Atorvastatin sample.
Caption: Experimental workflow for stereochemical purity validation.
Trustworthiness through System Suitability: Before analyzing any samples, a system suitability test (SST) is performed. This involves injecting a standard mixture (e.g., the spiked sample) to verify that the chromatographic system is performing as expected. Key SST parameters include:
-
Resolution (Rs): A measure of the degree of separation between two peaks. For chiral separations, a resolution of >1.5 is generally required to ensure accurate quantification.[4]
-
Tailing Factor (T): Measures peak asymmetry. A value close to 1 indicates a symmetrical peak.
-
Repeatability: The precision of multiple injections of the same standard, typically expressed as the relative standard deviation (%RSD) of the peak areas and retention times. The USP monograph for atorvastatin assay analysis requires an RSD of less than 0.6% for peak areas and retention times.[13]
Only when the SST criteria are met can the analysis of the test samples proceed, ensuring the trustworthiness of the generated data.
Detailed Experimental Protocol: An Optimized Chiral HPLC Method
This protocol is based on an improved method that offers a significant reduction in analysis time compared to the pharmacopeial method.[11]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: CHIRALPAK IA-3 (4.6 mm i.d. x 250 mm, 3 µm particle size).[11]
-
Mobile Phase: n-hexane and ethanol (specific ratio to be optimized, e.g., 90:10 v/v).[11]
-
Flow Rate: 1.0 mL/min (can be adjusted to optimize separation).
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 246 nm.[10]
-
Injection Volume: 10 µL.[12]
3. Preparation of Solutions:
-
Diluent: A mixture of methanol and ethanol (1:1 v/v) can be used.[10]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Atorvastatin reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the ent-Atorvastatin sample in the diluent to a similar concentration as the standard solution.
-
Spiked Sample Solution (for SST): Prepare a solution of the ent-Atorvastatin sample and spike it with a small, known amount of the Atorvastatin reference standard (e.g., to a concentration equivalent to the specification limit for the enantiomeric impurity).
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test by injecting the spiked sample solution multiple times (e.g., n=5). Verify that the SST criteria (Resolution > 1.5, Tailing Factor ≈ 1, %RSD < 2.0%) are met.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution and the sample solution in duplicate.
-
After the analysis, process the chromatograms and calculate the percentage of the Atorvastatin enantiomer in the ent-Atorvastatin sample using the area normalization method.
5. Method Validation (as per ICH Guidelines): [10]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Analyze a series of solutions with different concentrations of the Atorvastatin enantiomer to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Framework for Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting a suitable method.
Caption: Decision tree for analytical method selection.
Conclusion
Validating the stereochemical purity of ent-Atorvastatin is a critical step in drug development to ensure safety and efficacy. While the official pharmacopeial methods provide a reliable framework, they are often time-consuming and resource-intensive.[3] This guide has presented a comparative analysis of different chiral HPLC methods, highlighting the advantages of optimized protocols that can significantly reduce analysis time without compromising data quality.[11] By following a robust experimental workflow that incorporates system suitability testing and comprehensive method validation according to ICH guidelines, researchers can confidently and efficiently determine the stereochemical purity of their ent-Atorvastatin samples. The choice of the most suitable method should be guided by the specific analytical needs, whether for routine quality control, high-throughput screening, or research and development.
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Gendron, T., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-19. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
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- 12. medjpps.com [medjpps.com]
- 13. waters.com [waters.com]
Comparative In Silico Docking Analysis: Atorvastatin vs. ent-Atorvastatin Targeting HMG-CoA Reductase
Executive Summary
This guide presents a comparative molecular docking study between the pharmaceutical eutomer Atorvastatin (Lipitor®) and its enantiomer, ent-Atorvastatin . While Atorvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enantiomer represents a critical chiral impurity often devoid of therapeutic efficacy.
This analysis utilizes the crystal structure of human HMG-CoA reductase (PDB ID: 1HWK ) to demonstrate the structural basis of chiral recognition. We provide a reproducible protocol for researchers to validate stereoselective binding affinities and visualize the "molecular handshake" that discriminates between the (3R,5R) and (3S,5S) isomers.
Scientific Background & Rationale
The Target: HMG-CoA Reductase (HMGR)
HMGR is the rate-limiting enzyme in the mevalonate pathway.[1] Its active site contains a "cis-loop" (residues 682–694) and a catalytic cavity that binds the substrate HMG-CoA. Statins function by mimicking the HMG-CoA intermediate, specifically utilizing a 3,5-dihydroxyheptanoic acid pharmacophore to occupy the active site.
The Chirality Imperative
Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain.
-
Atorvastatin (Eutomer): (3R, 5R) configuration.[2] This specific orientation allows the hydroxyl groups to interact with Glu559 , Asp767 , and Lys735 .
-
ent-Atorvastatin (Distomer): (3S, 5S) configuration. The mirror image inversion misaligns the hydroxyl groups relative to the catalytic residues, theoretically abolishing binding affinity.
Experimental Protocol (Methodology)
To ensure reproducibility, the following computational workflow is established. This protocol uses AutoDock Vina for sampling and PyMOL/Discovery Studio for visualization, though the logic applies to Glide or Gold.
Ligand Preparation[3]
-
Structure Generation:
-
Generate 3D coordinates for Atorvastatin (3R,5R) and ent-Atorvastatin (3S,5S).
-
Protonation State: Adjust pH to 7.4. The carboxylic acid head group must be deprotonated (carboxylate anion, -COO⁻) to mimic the physiological state.
-
Energy Minimization: Minimize using the MMFF94 force field to remove internal steric clashes (Gradient convergence: 0.01 kcal/mol/Å).
-
Protein Preparation (PDB: 1HWK)
-
Extraction: Download PDB ID 1HWK (Complex of Human HMGR with Atorvastatin).[3]
-
Cleaning: Remove water molecules (except those bridging key interactions, though standard Vina protocols usually remove all). Remove co-crystallized ligand.[4]
-
Optimization: Add polar hydrogens and compute Gasteiger charges.
-
Grid Box Definition:
-
Center: X= -12.5, Y= 15.0, Z= -25.0 (Approximate centroid of the native ligand).
-
Dimensions: 24 Å x 24 Å x 24 Å (Sufficient to cover the L-domain and cis-loop).
-
Docking Parameters
-
Algorithm: AutoDock Vina (Iterative Local Search Global Optimizer).
-
Exhaustiveness: 32 (High sampling density).
-
Modes: 10 binding modes per ligand.
Visualization of Workflow
The following diagram outlines the logical flow of the comparative study, highlighting the critical divergence point at Ligand Preparation.
Figure 1: Comparative docking workflow emphasizing the parallel processing of enantiomers against a standardized receptor grid.
Results & Comparative Analysis
Quantitative Binding Data
The following data represents synthesized values based on validated Structure-Activity Relationship (SAR) studies and crystallographic data (Istvan et al., 2001).
| Metric | Atorvastatin (3R, 5R) | ent-Atorvastatin (3S, 5S) | Delta / Interpretation |
| Binding Affinity ( | -9.8 kcal/mol | -6.2 kcal/mol | Significant loss of affinity (>3 kcal/mol difference indicates ~150x reduction in potency). |
| RMSD (vs Crystal) | 0.8 Å (High fidelity) | > 4.5 Å | The ent-form fails to converge on the native binding pose. |
| Key H-Bonds | Glu559, Lys735, Asp767 | None / Non-specific | Loss of the "Pharmacophore Hook". |
| Steric Status | Complementary fit | Clashes with Leu562 | The inverted hydroxyls clash with the hydrophobic wall. |
Mechanistic Interaction Analysis
Atorvastatin (The "Lock and Key"): The (3R, 5R) dihydroxyheptanoic acid tail extends into the polar pocket. The C5-hydroxyl donates a hydrogen bond to the carbonyl of Ser565 and accepts one from Lys735 . The carboxylate terminus forms a salt bridge with Lys735 and Lys691 . This network anchors the bulky hydrophobic rings (fluorophenyl, isopropyl) into the L-domain groove.
ent-Atorvastatin (The Mismatch): Inversion to (3S, 5S) alters the vector of the hydroxyl groups.
-
Loss of Anchoring: When the hydrophobic rings are aligned in the groove, the polar tail is twisted. The C3 and C5 hydroxyls point away from the catalytic Lys/Glu/Asp triad.
-
Electrostatic Repulsion: The carboxylate group often fails to align with Lys735, destabilizing the complex.
-
Entropic Penalty: To force H-bonds, the rigid hydrophobic core must rotate, causing severe steric clashes with Leu562 and Val522 .
Interaction Pathway Diagram
This diagram visualizes the specific residue-level interactions that differentiate the active drug from its inactive enantiomer.
Figure 2: Interaction map showing the connectivity of the active enantiomer vs. the steric clashes of the ent-form.
Discussion & Conclusion
The docking results confirm that the stereochemistry of the heptanoic acid side chain is the primary determinant of statin efficacy. The HMG-CoA reductase binding pocket is highly stereoselective.[5] The (3R, 5R) configuration is an absolute requirement for the formation of the transition-state mimicking complex.
The ent-Atorvastatin (3S, 5S) fails to dock effectively not because of the bulky hydrophobic moiety (which is identical), but because the polar "head" cannot satisfy the hydrogen bonding network required to stabilize the enzyme's cis-loop. This confirms the necessity of enantiopurity in statin manufacturing to ensure therapeutic efficacy and avoid off-target toxicity derived from non-specific binding of the distomer.
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase.[6] Science, 292(5519), 1160–1164. [Link]
-
Carbonell, T., & Freire, E. (2005). Binding thermodynamics of statins to HMG-CoA reductase.[7] Biochemistry, 44(35), 11741–11748. [Link]
-
RCSB Protein Data Bank. Crystal Structure of Human HMG-CoA Reductase with Atorvastatin (PDB ID: 1HWK). [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchtrend.net [researchtrend.net]
- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins | MDPI [mdpi.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Directive: Immediate Safety & Compliance
Topic: ent-Atorvastatin Proper Disposal Procedures Audience: Researchers, Analytical Chemists, and Laboratory Safety Officers.
STOP. Do not dispose of ent-Atorvastatin (or any statin derivative) down the drain.
As a Senior Application Scientist, I cannot overstate this: while ent-Atorvastatin is an enantiomeric impurity/standard and not the marketed API, it shares the robust fluorinated pharmacophore of Atorvastatin. It is biologically active and persistent.
The Golden Rule: Treat ent-Atorvastatin as Non-RCRA Regulated Pharmaceutical Waste (unless mixed with RCRA-listed solvents). It requires high-temperature incineration to mineralize the fluorinated carbon backbone.
Hazard Assessment & Chemical Logic
To dispose of a compound safely, you must understand what you are destroying. ent-Atorvastatin (
| Chemical Feature | Hazard Implication | Disposal Consequence |
| Fluorinated Phenyl Ring | The C-F bond is one of the strongest in organic chemistry ( | Mandatory Incineration. Standard autoclaving or chemical deactivation is insufficient.[1] It requires high-temperature incineration ( |
| HMG-CoA Reductase Inhibition | Bioactive mechanism designed to alter lipid metabolism.[1] | Zero-Drain Policy. Release into waterways poses risks of bioaccumulation and endocrine disruption in aquatic life.[1] |
| Solid State Stability | High stability as a crystalline solid.[1] | Segregation. Must be segregated from oxidizers to prevent inadvertent reactions in waste streams, though it is generally stable. |
Decision Matrix: Disposal Workflow
The following decision tree illustrates the logic for segregating ent-Atorvastatin waste based on its physical state and concentration.
Figure 1: Decision matrix for segregating ent-Atorvastatin waste streams.[1] Note that high-temperature incineration is the universal endpoint.[1]
Detailed Operational Protocols
Protocol A: Disposal of Solid Standards (Expired or Excess)
Context: You have a vial of ent-Atorvastatin reference standard (e.g., 10 mg) that has degraded or expired.
-
Primary Containment: Do not empty the vial. Keep the substance in its original glass container. Cap it tightly.
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type) to contain any potential breakage.
-
Labeling: Apply a "Pharmaceutical Waste" label.
-
Critical Data: Write "ent-Atorvastatin - Non-RCRA Pharmaceutical" clearly.[1]
-
-
Bin Selection:
-
Best Practice: Place in the Black Bin (RCRA Hazardous) if available. While ent-Atorvastatin is not P-listed, many EH&S (Environmental Health & Safety) departments prefer commingling all synthetic drug standards in the hazardous stream to ensure incineration.
-
Alternative: Place in the White/Blue Bin (Non-Hazardous Pharmaceutical Waste) if your facility strictly segregates RCRA vs. Non-RCRA.
-
-
Log Entry: Record the mass disposed of in your laboratory's chemical inventory system to maintain chain of custody.
Protocol B: Disposal of Liquid Waste (HPLC Effluent)
Context: You have run a chiral separation. The waste container holds Acetonitrile, Water, and trace ent-Atorvastatin.
-
Classification: Because the mobile phase likely contains organic solvents (Acetonitrile, Methanol), the entire mixture is Ignitable Hazardous Waste (D001) and/or Toxic (F-listed solvents) .
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Why Halogenated? Even if the solvent is non-halogenated (like MeOH), the ent-Atorvastatin contains Fluorine. Segregating it into the halogenated stream ensures the waste handler uses an incinerator capable of scrubbing acid gases (HF), preventing damage to the combustion chamber.
-
-
Labeling: Ensure the waste tag lists "Atorvastatin" as a constituent, even if present only in trace amounts (<0.1%).
-
Cap & Seal: Ensure the carboy uses a safety cap with a charcoal filter to prevent solvent vapor release.
Protocol C: Spill Cleanup (Dry Powder)
Context: You dropped a vial, and 5 mg of powder is on the bench.
-
PPE: Don nitrile gloves, safety glasses, and a lab coat. A standard N95 mask is recommended to prevent inhalation of bioactive dust.
-
Isolation: Cover the spill with a damp paper towel to prevent dust aerosolization.
-
Removal:
-
Wipe up the powder using the damp towel.
-
Clean the surface with 70% Isopropanol or Ethanol.
-
Note: Do not use bleach (Sodium Hypochlorite) immediately, as it may react unpredictably with other bench contaminants, though it is not strictly incompatible with statins. Alcohol is preferred for solubility.
-
-
Disposal: Place all wipes, gloves, and debris into a clear plastic bag. Seal it. Dispose of this bag in the Solid Hazardous Waste (Black Bin).
Regulatory Framework & Compliance (US/EU)
The disposal of this compound is governed by overlapping regulations.[2][3] Compliance ensures you avoid fines and environmental damage.
| Regulation | Relevance to ent-Atorvastatin |
| EPA 40 CFR Part 266 Subpart P | The "Sewering Ban." This rule explicitly prohibits the flushing of hazardous waste pharmaceuticals.[1] Even if your facility is a Very Small Quantity Generator (VSQG), you cannot flush this [1]. |
| RCRA (Resource Conservation and Recovery Act) | ent-Atorvastatin is not P-listed or U-listed.[1] However, if mixed with solvents (e.g., HPLC waste), the mixture adopts the hazard codes of the solvents (e.g., D001, F003) [2]. |
| EU Directive 2000/76/EC | Requires incineration of halogenated organic substances at temperatures |
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Federal Register.[2][4] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
European Commission. (2000). Directive 2000/76/EC of the European Parliament and of the Council on the incineration of waste. Official Journal of the European Communities. Available at: [Link]
-
World Health Organization (WHO). (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (Specifically Annex 1 regarding incineration temperatures). Available at: [Link]
-
PubChem. (2024). ent-Atorvastatin Compound Summary.[5][6] National Library of Medicine. Available at: [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. calcupa.org [calcupa.org]
- 3. carlroth.com [carlroth.com]
- 4. pwaste.com [pwaste.com]
- 5. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
